5-Methyl-4-isoxazolecarbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQPVQEYCFRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983586 | |
| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6505-43-7, 67305-24-2 | |
| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Methyl-4-isoxazolecarbonyl chloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-isoxazolecarbonyl chloride, a highly reactive acyl chloride, stands as a cornerstone reagent in modern medicinal chemistry. Its unique heterocyclic structure and versatile reactivity make it an indispensable building block for the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth analysis of its physicochemical properties, detailed protocols for its synthesis, a mechanistic exploration of its reactivity, and a focused look at its critical role in the development of immunomodulatory and anti-inflammatory drugs. Particular emphasis is placed on its pivotal application in the industrial-scale synthesis of Leflunomide, illustrating the compound's significance from bench-scale research to commercial manufacturing.
Core Physicochemical and Spectroscopic Properties
This compound is a vital intermediate whose purity and characterization are paramount for successful downstream applications.[1] It typically appears as a liquid or a low-melting solid.[2][3] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 67305-24-2 | [2][3][4][5] |
| Molecular Formula | C₅H₄ClNO₂ | [2][3][4] |
| Molecular Weight | 145.54 g/mol | [2][3][4] |
| Appearance | Liquid or solid | [2][3] |
| Solubility | Slightly soluble in water (22 g/L at 25°C) | [4] |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [2][3] |
While detailed, publicly available spectra are limited, the expected spectroscopic signatures are predictable based on its structure.
-
¹H NMR: A singlet corresponding to the methyl protons (CH₃ ) and another singlet for the isoxazole ring proton (CH ).
-
¹³C NMR: Resonances for the carbonyl carbon (C=O), the isoxazole ring carbons, and the methyl carbon.
-
IR Spectroscopy: A strong characteristic absorption band for the acid chloride carbonyl (C=O) stretch, typically appearing at a high frequency (>1750 cm⁻¹).
Synthesis and Purification: A Validated Protocol
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor.[6][7] Thionyl chloride (SOCl₂) is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[8]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is derived from established methodologies for converting carboxylic acids to acyl chlorides.[8][9][10]
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.[9] For industrial processes, toluene is often used.[11]
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) to the stirred suspension at room temperature.[10][11] The reaction is exothermic and will be accompanied by gas evolution.
-
Reaction Progression: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[12]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps.[6][9] If higher purity is required, purification can be achieved by vacuum distillation.[9][12]
Causality Insight: The use of anhydrous conditions is critical. Acyl chlorides are highly susceptible to hydrolysis; any moisture present will convert the product back to the starting carboxylic acid, severely reducing the yield.
Caption: General reactivity pathway with nucleophiles.
Core Application in Drug Development: The Synthesis of Leflunomide
The most prominent application of this compound is as the key acylating agent in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. [6][11][13] The synthesis involves the N-acylation of 4-trifluoromethylaniline with this compound. [11][14]This reaction forms the critical amide bond that defines the core structure of Leflunomide. The efficiency and high yield of this step are crucial for the economic viability of the drug's large-scale production. [6]Patents describe processes where the acid chloride is generated in situ and reacted directly with the aniline derivative without intermediate distillation, streamlining the manufacturing process. [6][15]
Caption: Key reaction in the synthesis of the drug Leflunomide.
This specific application highlights the compound's value: it provides a reliable method for introducing the 5-methylisoxazole-4-carboxamide scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [16]Contact with moisture will release HCl gas, which is a respiratory irritant. [5][8]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. [17]Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [18][19][20]* Handling: Use personal protective equipment and avoid dust formation. [19]Avoid contact with skin, eyes, and clothing. [17][18]Wash hands thoroughly after handling. [18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [18]It is crucial to protect it from moisture to prevent degradation. The material should be stored away from incompatible materials such as strong oxidizing agents. [18] Trustworthiness through Protocol Validation: Adherence to these safety and storage protocols is a self-validating system. Proper storage prevents degradation, ensuring the reagent's reactivity for experiments. Correct handling prevents exposure, ensuring the safety of the researcher.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for drug discovery and development. Its well-defined properties, straightforward synthesis, and predictable, high-yield reactivity make it a reliable and valuable reagent. Its central role in the synthesis of Leflunomide serves as a testament to its industrial and pharmaceutical importance. For researchers aiming to construct complex molecules containing the isoxazole moiety, a thorough understanding of this compound's characteristics and handling requirements is essential for achieving synthetic success.
References
- US Patent US6723855B2. Method for synthesizing leflunomide.
-
This compound | CAS 67305-24-2. Chemical-Suppliers. [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. [Link]
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The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Process for the preparation of teriflunomide. WIPO Patentscope. [Link]
- US Patent US20040127532A1. Method for synthesizing leflunomide.
- CN Patent CN1233634C. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [Link]
- US Patent US20030139606A1. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]
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5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
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CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Chemguide. [Link]
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5-Methyl-3-phenylisoxazole-4-carbonyl chloride. ChemBK. [Link]
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Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]
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5-Methyl-4-isoxazolecarbonyl chloride chemical structure and formula
An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and methodologies.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic acyl chloride, a class of reagents prized for their utility as reactive building blocks in organic synthesis. The isoxazole ring is a key pharmacophore found in numerous approved pharmaceuticals, and this particular reagent serves as an efficient means to introduce the 5-methylisoxazole-4-carboxamido moiety into target molecules.[1][2] Its high reactivity stems from the electron-withdrawing nature of the isoxazole ring and the excellent leaving group ability of the chloride ion, rendering the carbonyl carbon highly electrophilic.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClNO₂ | [3][4][5] |
| Molecular Weight | 145.54 g/mol | [5][6] |
| CAS Number | 67305-24-2 | [4][5][6] |
| Appearance | Liquid / Solid | [3][6] |
| Boiling Point | 78 °C (Predicted) | [7] |
| Density | 1.345 g/cm³ (Predicted) | [7] |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [3][6] |
| SMILES | ClC(=O)c1cnoc1C | [6] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and widely employed method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 5-methylisoxazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality of Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride for several practical reasons.[8][9] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This significantly simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion in accordance with Le Châtelier's principle.
Below is a representative experimental protocol derived from established patent literature.[10][11]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous toluene
-
Nitrogen (N₂) gas supply
-
Round bottom flask with reflux condenser and gas outlet/bubbler
Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under vacuum or purge thoroughly with dry nitrogen gas. It is critical to maintain an inert and anhydrous environment as both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture.[12][13]
-
Charging the Flask: To the round bottom flask, add crystallized 5-methylisoxazole-4-carboxylic acid (1.0 eq), anhydrous toluene, and freshly distilled thionyl chloride (approx. 1.5 eq).[10][11]
-
Reaction: Place the flask under a gentle, positive pressure of nitrogen. Heat the mixture to reflux (the boiling point of toluene is approx. 111 °C) for 2-3 hours.[10][11] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution contains the desired product. The excess toluene and any remaining thionyl chloride can be removed by distillation.[10][11] The final product, this compound, is typically used directly in the next step without extensive purification.[11]
Caption: General mechanism of nucleophilic acyl substitution.
Application in Drug Development: Synthesis of Leflunomide
A prominent application of this compound is in the synthesis of Leflunomide , an isoxazole derivative used as an immunosuppressive disease-modifying antirheumatic drug (DMARD). [10] The key synthetic step involves the reaction of this compound with 4-trifluoromethylaniline in the presence of an amine base like triethylamine. [11]The triethylamine acts as a scavenger for the HCl byproduct generated during the amidation reaction, preventing it from protonating the aniline nucleophile and shutting down the reaction.
Reaction Scheme:
-
Step (d): 5-methylisoxazole-4-carboxylic acid + Thionyl chloride → 5-methylisoxazole-4-carbonyl chloride [11]* Step (e): 5-methylisoxazole-4-carbonyl chloride + 4-trifluoromethylaniline --(Triethylamine)--> Leflunomide [11] This application underscores the reagent's importance as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs). [10]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.
-
Hazards: The compound is classified as corrosive and an irritant. [4][14]It causes severe skin burns and eye damage. [12]It reacts violently with water, liberating toxic gas (HCl). [12]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [12][15]Use spark-proof tools and avoid creating mists or vapors. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. [12]* Incompatibilities: Keep away from water, strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger violent reactions. [12]
References
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Chemical-Suppliers. (n.d.). This compound | CAS 67305-24-2. Retrieved from [Link]
- Reddy, M. S., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent Application No. US20030139606A1.
- Reddy, M. S., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WIPO Patent Application No. WO2003042193A1.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]
-
Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]
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Węgrzyn, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2-oxazole-4-carbonyl chloride (CAS Number: 67305-24-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and inferred physicochemical properties of 5-methyl-1,2-oxazole-4-carbonyl chloride, a reactive chemical intermediate of significant interest in synthetic chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and standardized analytical methodologies to offer a robust resource for its handling, characterization, and application.
Chemical Identity and Molecular Structure
5-Methyl-1,2-oxazole-4-carbonyl chloride, registered under CAS number 67305-24-2, is a heterocyclic acyl chloride. The molecule incorporates a 5-methylisoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, functionalized with a reactive carbonyl chloride group at the 4-position. This acyl chloride moiety is the primary determinant of its chemical reactivity.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 67305-24-2 |
| IUPAC Name | 5-methyl-1,2-oxazole-4-carbonyl chloride |
| Synonyms | 5-Methylisoxazole-4-carbonyl chloride, 4-Isoxazolecarbonyl chloride, 5-methyl- |
| Molecular Formula | C₅H₄ClNO₂ |
| Molecular Weight | 145.54 g/mol |
| Canonical SMILES | CC1=C(C=NO1)C(=O)Cl |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N |
The structure of 5-methyl-1,2-oxazole-4-carbonyl chloride is presented below:
Caption: Chemical structure of 5-methyl-1,2-oxazole-4-carbonyl chloride.
Physicochemical Properties
Table 2: Physicochemical Data Summary
| Property | Value/Description | Source/Basis |
| Physical State | Colorless to pale yellow liquid or solid.[1][2] | Supplier data varies, suggesting a melting point near ambient temperature. |
| Melting Point | Not explicitly reported. | Likely a low-melting solid. For comparison, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has a melting point of 41-42°C.[3] |
| Boiling Point | Not explicitly reported. | Estimated to be significantly higher than non-polar compounds of similar molecular weight due to its polarity. Acyl chlorides are generally volatile.[4][5] |
| Solubility | Reacts violently with water.[6] Soluble in aprotic organic solvents (e.g., toluene, acetonitrile, chlorinated solvents).[4][7] | General property of acyl chlorides. |
| Density | Not explicitly reported. | For comparison, 5-methyl-3-phenyl-1,2-oxazole-4-carbonylchloride has a density of 1.27 g/cm³.[8] |
| Vapor Pressure | Not explicitly reported. | Expected to be significant due to its volatility. |
| pKa | Not applicable. | The compound is not a protic acid. |
| LogP | Not explicitly reported. | The presence of the polar carbonyl chloride and isoxazole ring suggests moderate lipophilicity. |
Chemical Reactivity and Stability
The reactivity of 5-methyl-1,2-oxazole-4-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the isoxazole ring.
Hydrolysis and Solvolysis
As a typical acyl chloride, this compound is highly susceptible to nucleophilic attack and undergoes rapid hydrolysis in the presence of water or atmospheric moisture to form 5-methyl-1,2-oxazole-4-carboxylic acid and hydrogen chloride (HCl) gas.[9][10] This reaction is often vigorous and exothermic.
Caption: Hydrolysis mechanism of 5-methyl-1,2-oxazole-4-carbonyl chloride.
Similarly, it will react with other nucleophilic solvents such as alcohols to form esters and with amines to form amides. Due to this high reactivity, the compound should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.
Incompatible Materials
To prevent hazardous reactions, 5-methyl-1,2-oxazole-4-carbonyl chloride should be kept away from:
-
Water and moisture
-
Alcohols
-
Amines
-
Strong bases
-
Strong oxidizing agents[6]
Thermal Decomposition
When heated to decomposition, it is expected to emit toxic fumes of hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6]
Experimental Protocols for Physicochemical Characterization
The following section outlines standard laboratory procedures for determining the key physicochemical properties of 5-methyl-1,2-oxazole-4-carbonyl chloride.
Determination of Boiling Point (Thiele Tube Method)
This micro method is suitable for small quantities of a liquid sample.
Methodology:
-
Place a few drops of the sample into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube with a microburner.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12]
Determination of Melting Point (Capillary Method)
If the compound is a solid at room temperature, its melting point can be determined as follows.
Methodology:
-
Load a small amount of the finely powdered solid into a capillary tube, sealed at one end.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6][9] A narrow melting range is indicative of high purity.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a research chemical like 5-methyl-1,2-oxazole-4-carbonyl chloride.
Caption: A general workflow for the physicochemical characterization of a reactive intermediate.
Analytical Methods for Characterization
Due to the high reactivity of the acyl chloride, analytical methods must be chosen carefully.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the following are expected characteristic signals:
-
¹H NMR: A singlet for the methyl (CH₃) protons and a singlet for the isoxazole ring proton (CH).
-
¹³C NMR: Resonances for the carbonyl carbon, the isoxazole ring carbons, and the methyl carbon. The carbonyl carbon signal will be significantly downfield.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the region of 1780-1820 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of Cl and COCl.
Chromatographic Methods
Direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging due to the compound's reactivity with residual water in solvents or on the column. Derivatization is a common strategy. For instance, reacting the acyl chloride with an alcohol (e.g., methanol) to form the more stable methyl ester allows for reliable quantification by HPLC or GC.
Qualitative Test for Acyl Chloride
A simple qualitative test involves the addition of an aqueous/ethanolic solution of silver nitrate (AgNO₃). The acyl chloride will first undergo rapid hydrolysis with the water in the solvent to produce HCl. The chloride ions (Cl⁻) will then react with silver ions (Ag⁺) to form a white precipitate of silver chloride (AgCl), confirming the presence of a hydrolyzable chloride.
Conclusion
5-Methyl-1,2-oxazole-4-carbonyl chloride is a valuable but highly reactive chemical intermediate. While a comprehensive, experimentally determined dataset of its physicochemical properties is not yet available, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use the outlined experimental and analytical protocols to determine the precise properties relevant to their work, always adhering to strict safety protocols for handling reactive acyl chlorides.
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An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride: Properties, Synthesis, and Application
This technical guide provides a comprehensive overview of 5-Methyl-4-isoxazolecarbonyl chloride, a key reactive intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, handling protocols, and its application in the synthesis of pharmaceutically relevant molecules.
Core Compound Identification and Properties
This compound is a heterocyclic acid chloride that serves as a valuable building block for introducing the 5-methylisoxazole-4-carboxamide moiety into target molecules. Its high reactivity makes it a staple in medicinal chemistry for the construction of complex organic scaffolds.
Physicochemical and Structural Data
A summary of the key identification and physical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |
| CAS Number | 67305-24-2 | [1][2] |
| Molecular Formula | C₅H₄ClNO₂ | [1][2] |
| Molecular Weight | 145.54 g/mol | [2] |
| Monoisotopic Mass | 144.9930561 Da | [2] |
| Physical Form | Solid or Liquid | [1] |
| Boiling Point | 78 °C | |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [1] |
| SMILES | ClC(=O)c1cnoc1C |
Synthesis and Mechanism
The primary and most direct method for the preparation of this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Methyl-4-isoxazolecarboxylic acid.
Synthetic Pathway
The conversion is typically achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent or using an excess of the reagent itself.[3]
Caption: Synthesis of this compound.
The rationale for using thionyl chloride is twofold: its efficacy in converting carboxylic acids to acid chlorides is high, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product. The reaction can be performed neat or in a non-protic solvent like toluene.[3]
Chemical Reactivity and Applications in Drug Development
As a reactive acyl chloride, this compound is an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is fundamental to its utility in drug synthesis.
A prominent application is in the synthesis of Leflunomide, an isoxazole derivative used as an immunosuppressive disease-modifying antirheumatic drug (DMARD).[3]
Application Example: Synthesis of a Leflunomide Precursor
The following section details a validated protocol for the amidation of this compound with 4-(trifluoromethyl)aniline to produce 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, the active pharmaceutical ingredient Leflunomide.[3] This reaction exemplifies a standard Schotten-Baumann type acylation.
Caption: Experimental workflow for amide synthesis.
Detailed Experimental Protocol: Amidation
This protocol is adapted from a patented synthesis process for Leflunomide.[3]
Objective: To synthesize 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide via acylation.
Materials:
-
This compound
-
4-(Trifluoromethyl)aniline (para-TFMA)
-
Triethylamine (TEA)
-
Dry Toluene
-
Nitrogen gas supply
-
Three-necked round bottom flask with mechanical stirrer and dropping funnel
Procedure:
-
Reaction Setup: Charge a dry three-necked round bottom flask with this compound (1.0 equivalent) and dry toluene. Equip the flask with a mechanical stirrer and establish a nitrogen atmosphere.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Nucleophile Preparation: In a separate vessel, prepare a mixture of 4-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.0 equivalent).
-
Addition: Transfer the aniline/triethylamine mixture to a dropping funnel. Add this mixture dropwise to the vigorously stirring acid chloride solution.
-
Causality Note: The addition must be slow and controlled to manage the exothermic nature of the reaction. Maintaining the internal temperature between 0 °C and 4 °C is critical to prevent side reactions and ensure high product yield. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight to ensure the reaction goes to completion.
-
Workup and Isolation: The product can be isolated using standard organic chemistry techniques, such as filtration to remove triethylamine hydrochloride salt, followed by washing the organic phase and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.
Safety, Handling, and Storage
As a reactive acid chloride, this compound presents specific hazards that require stringent safety protocols.
-
Hazard Classification: The compound is classified as corrosive.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]
-
Reactivity Hazards: It reacts violently with water, liberating toxic gas (HCl).[1] It is also incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1] Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The material should be stored locked up in a corrosives area.[1][4]
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its value is derived from the straightforward introduction of the 5-methylisoxazole-4-carboxamide functional group, a common scaffold in medicinal chemistry. A thorough understanding of its properties, synthesis from its carboxylic acid precursor, and its reactivity—particularly in acylation reactions—is essential for its effective use. Adherence to strict safety and handling protocols is mandatory due to its corrosive and water-reactive nature. The detailed synthetic application provided herein for the preparation of a Leflunomide precursor serves as a practical, field-proven example of its utility for drug development professionals.
References
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A Technical Guide to the Solubility and Stability of 5-Methyl-4-isoxazolecarbonyl Chloride
Abstract: 5-Methyl-4-isoxazolecarbonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility is intrinsically linked to its high reactivity, which also presents significant challenges related to its solubility and stability. This in-depth guide provides a comprehensive analysis of these core characteristics. We will explore the theoretical underpinnings of its solubility in various solvent systems, detail its degradation pathways with a focus on hydrolysis, and present field-proven experimental protocols for quantifying these parameters. This document is intended for researchers, process chemists, and formulation scientists who require a robust understanding of this reagent to ensure its effective and safe implementation in synthesis, process scale-up, and storage.
Core Physicochemical & Structural Properties
This compound is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The presence of the highly reactive acyl chloride functional group at the 4-position makes it an excellent acylating agent, but also the primary source of its instability.
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 67305-24-2 | [1][2][3] |
| Molecular Formula | C₅H₄ClNO₂ | [1][4] |
| Molecular Weight | 145.54 g/mol | [1] |
| Appearance | Liquid or solid (can vary by purity and conditions) | [1] |
| Typical Purity | ≥95% | [1][4] |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [1] |
| SMILES | ClC(=O)c1cnoc1C |
Solubility Profile: A Tale of Reactivity
The solubility of an acyl chloride is not merely a measure of its dissolution but an assessment of its compatibility with the solvent. The choice of solvent is paramount, as it dictates whether the compound remains intact for subsequent reactions or undergoes rapid degradation.
Theoretical Framework
The molecule's structure—a moderately polar isoxazole ring coupled with a highly polar and reactive acyl chloride group—governs its solubility. It is generally miscible with a range of anhydrous aprotic organic solvents that can solvate the molecule without providing a reactive proton source. Conversely, protic solvents act as reagents rather than simple solvents.
Solvent Compatibility & Quantitative Data
The following table summarizes the solubility and reactivity of this compound in common laboratory solvents.
| Solvent Class | Examples | Interaction Type | Outcome & Rationale |
| Aprotic, Non-polar | Toluene, Benzene | Soluble | Good choice for synthesis. Solvates the molecule without reacting. Toluene is often used as a solvent for its preparation.[5][6] |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF) | Soluble | Excellent choices for reactions. These solvents effectively dissolve the compound and are non-reactive, provided they are anhydrous. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Highly Reactive | Leads to rapid solvolysis (hydrolysis, alcoholysis, or amidation). These solvents should be avoided unless they are the intended nucleophilic reactant. |
One source reports a slight solubility in water ("略溶") of 22 g/L at 25°C.[2] This value should be interpreted with extreme caution, as it likely represents the amount that can dissolve before rapid and irreversible hydrolysis occurs, rather than a stable solubility limit.
Stability Analysis: The Dominance of Hydrolysis
The principal factor governing the stability of this compound is its extreme sensitivity to nucleophiles, especially water.
The Mechanism of Hydrolysis
Acyl chlorides are among the most reactive carboxylic acid derivatives.[7][8] The carbonyl carbon in this compound is highly electrophilic due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[7][9] This makes it a prime target for nucleophilic attack.
The reaction with water, including ambient moisture in the air, is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism.[9][10][11] This reaction results in the formation of the corresponding carboxylic acid and fumes of corrosive hydrogen chloride (HCl) gas.[9][10][12]
Caption: Mechanism of Hydrolysis for this compound.
Factors Influencing Stability
-
Moisture: The presence of even trace amounts of water will initiate hydrolysis. All handling and reactions must be performed under strictly anhydrous conditions.[12]
-
Temperature: Elevated temperatures accelerate the rate of decomposition and reactions with nucleophiles. Therefore, storage in a cool environment is critical.[12]
-
pH: The compound is incompatible with bases. Strong bases like sodium hydroxide will cause violent hydrolysis.[9] Amine bases, while often used in reactions, will readily consume the acyl chloride to form amides.[12]
Experimental Protocols for Assessment
To ensure reproducibility and process control, the stability of this compound in a given system must be quantified. The following are standard methodologies for this purpose.
Protocol 1: In-Situ Stability Assessment via ¹H NMR Spectroscopy
This non-invasive method allows for real-time monitoring of the compound's degradation by tracking the disappearance of its characteristic proton signals or the emergence of signals from the degradation product.
Methodology:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound in a suitable deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum to establish baseline integrals for the reactant peaks.
-
Reaction Initiation: Inject a precise, known amount of a nucleophile (e.g., D₂O for hydrolysis studies) into the NMR tube, mix rapidly, and immediately begin spectral acquisition.
-
Time-Course Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra at predetermined time intervals.
-
Data Analysis: Identify a characteristic, well-resolved peak for the reactant. Integrate this peak in each spectrum. The integral is directly proportional to the concentration. Plot the natural logarithm of the integral value versus time. The negative slope of this line yields the pseudo-first-order rate constant (k), providing a quantitative measure of stability.[13]
Protocol 2: Stability Assessment via Derivatization and HPLC Analysis
This method is highly sensitive and ideal for measuring trace levels of acyl chlorides or determining stability over longer periods. It involves converting the remaining acyl chloride at various time points into a stable, UV-active derivative that can be easily quantified.
Caption: Experimental Workflow for HPLC-Based Stability Analysis.
Methodology:
-
Reaction Setup: Prepare a solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration. Initiate the degradation by adding a specific amount of the nucleophile to be studied (e.g., water).[13]
-
Sampling: At set time intervals, withdraw a precise aliquot of the reaction mixture.
-
Derivatization: Immediately quench the reaction by adding the aliquot to a solution of a derivatizing agent, such as 2-nitrophenylhydrazine.[14] This reagent rapidly reacts with the remaining acyl chloride to form a stable hydrazide derivative that is easily detectable by UV spectroscopy.[14]
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC system (e.g., C18 column) and quantify the derivative using a UV detector.[13][14]
-
Data Analysis: Create a calibration curve using standards of the derivatized compound. Use this curve to determine the concentration of this compound remaining at each time point. Plot ln[Concentration] vs. time to determine the degradation rate constant.[13]
Safety, Handling, and Storage
Given its reactivity, strict safety protocols are mandatory when working with this compound.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[12][15] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is required.[12][15] All equipment must be dry, and non-sparking tools should be used.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and metals.[12][15] Containers must be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to prevent ingress of moisture.[12]
-
Primary Hazards: The compound is corrosive and can cause severe skin and eye burns.[17][18] It reacts violently with water and moisture to release highly corrosive and toxic hydrogen chloride gas, which is a lachrymator (tear-inducing agent).[12][16]
Conclusion
This compound is a potent synthetic intermediate whose successful application hinges on a disciplined approach to its handling. Its solubility is limited to anhydrous aprotic solvents, as protic media lead to rapid solvolysis. The stability of the compound is critically dependent on the exclusion of moisture and other nucleophiles. By employing the quantitative analytical methods outlined in this guide, researchers and development scientists can accurately characterize its behavior in specific systems, leading to optimized reaction conditions, improved process safety, and enhanced product quality.
References
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Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
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Acyl chloride - Wikipedia. Wikipedia. [Link]
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. Chemguide. [Link]
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Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Medium. [Link]
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3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem. PubChem. [Link]
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-
0013 - Hazardous Substance Fact Sheet - New Jersey Department of Health. NJ.gov. [Link]
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An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride: Key Suppliers, Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-isoxazolecarbonyl chloride is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring an isoxazole ring, is a cornerstone in the development of numerous pharmaceutical compounds. This guide provides an in-depth analysis of its key suppliers, factors influencing its availability, and detailed protocols for its application, empowering researchers to effectively source and utilize this critical reagent in their drug discovery endeavors. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.
Core Properties
| Property | Value | Reference |
| CAS Number | 67305-24-2 | [1][2] |
| Molecular Formula | C₅H₄ClNO₂ | [1][2] |
| Molecular Weight | 145.54 g/mol | [2] |
| Appearance | Solid or liquid | [2][3] |
| Purity | Typically >95% | [3][4] |
Key Suppliers and Availability
The global supply chain for this compound is robust, with numerous manufacturers and distributors offering a range of purities and quantities. The table below summarizes some of the key suppliers. Availability is generally good, with many suppliers maintaining stock. However, for bulk quantities, lead times may vary depending on the manufacturer's production schedule.
| Supplier | Country | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | United States | Varies | Milligrams to grams |
| TCI Chemicals | Japan | >98% | Grams to kilograms |
| Santa Cruz Biotechnology | United States | Varies | Grams |
| Qi-Chem Co., Ltd. | China | 99% | Kilograms |
| Henan Allgreen Chemical Co., LTD | China | 99% | Kilograms |
| Amadis Chemical Company Limited | China | 97% | Milligrams to kilograms |
| Dayang Chem (Hangzhou) Co.,Ltd. | China | 95% & 99% | Kilograms |
Disclaimer: This is not an exhaustive list, and availability and specifications should be confirmed directly with the suppliers.
Factors Influencing Availability
The availability of this compound is primarily influenced by the accessibility of its precursor, 5-methylisoxazole-4-carboxylic acid, and the efficiency of the subsequent chlorination step. The synthesis is a well-established process, which contributes to its general availability.
A common synthetic route involves the reaction of 5-methylisoxazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride, in an anhydrous solvent.[5][6] The reaction is typically refluxed to ensure complete conversion to the acid chloride. The purity of the final product is dependent on the quality of the starting materials and the purification method employed.
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
Application in Amide Bond Formation: A Step-by-Step Protocol
This compound is an excellent reagent for the formation of amide bonds, a fundamental transformation in the synthesis of pharmaceuticals. The following protocol details a general procedure for the acylation of a primary or secondary amine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the starting material and reduced yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the acyl chloride with atmospheric moisture.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: A solution of this compound (1.05 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over 15-30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.
Experimental Workflow Diagram
The following diagram outlines the key steps in the amide bond formation protocol.
Caption: Workflow for amide bond formation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[7]
-
In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[7]
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.
Conclusion
This compound is a readily available and highly versatile reagent for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its suppliers, the factors governing its availability, and its proper handling and application is paramount for its successful utilization in the laboratory. This guide provides a comprehensive overview to assist researchers in leveraging this important building block for their scientific pursuits.
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Chemical-Suppliers. This compound | CAS 67305-24-2. [Link]
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- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Noah Technologies Corporation. This compound, min 95%, 1 gram. [Link]
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The Enduring Scaffold: A Technical Guide to the Historical Context and Discovery of 5-Methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole moiety, a seemingly simple five-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its unique electronic properties and synthetic accessibility have propelled its incorporation into a diverse array of therapeutic agents, from pioneering antibiotics to modern immunomodulators and promising anticancer candidates. This in-depth technical guide provides a comprehensive exploration of the historical context, discovery, and synthetic evolution of 5-methylisoxazole derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
A Historical Perspective: From Classical Condensations to Cycloaddition Revolutions
The journey of the isoxazole ring system in chemistry is a long and fascinating one, with early foundations laid in the late 19th and early 20th centuries. The initial forays into isoxazole synthesis were dominated by classical condensation reactions, most notably the Claisen condensation , which provided a foundational, albeit sometimes limited, route to this heterocyclic core.[1][2][3]
A paradigm shift in isoxazole synthesis, and indeed in all of heterocyclic chemistry, arrived with the seminal work of Rolf Huisgen in the 1960s.[4][5][6][7] His systematic investigation and conceptualization of 1,3-dipolar cycloaddition reactions provided a powerful and highly versatile tool for the construction of five-membered heterocycles, including isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) and remains a cornerstone of modern isoxazole synthesis.[4][5][8]
The true therapeutic potential of the 5-methylisoxazole scaffold was thrust into the spotlight with the introduction of Sulfamethoxazole in 1961.[9][10][11][12][13] This sulfonamide antibiotic, which features the 5-methylisoxazole core, became a frontline treatment for a variety of bacterial infections and solidified the importance of this heterocycle in medicinal chemistry.
The Synthetic Arsenal: Crafting the 5-Methylisoxazole Core
The synthetic chemist's toolbox for constructing 5-methylisoxazole derivatives has expanded significantly over the decades. The choice of synthetic route is often dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials.
The Workhorse: 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition remains the most widely employed method for the synthesis of isoxazoles.[4][5][8] The general mechanism involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a concerted [3+2] cycloaddition with an alkyne to yield the isoxazole ring.
Below is a generalized workflow for this pivotal reaction:
Caption: Mechanism of action of Leflunomide.
Experimental Protocol: Synthesis of Leflunomide
The synthesis of Leflunomide is a well-established process, typically involving the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride. [14] Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride
-
Prepare the acid chloride from 5-methylisoxazole-4-carboxylic acid as described in the previous section.
Step 2: N-Acylation
-
In a separate reaction vessel, dissolve 4-trifluoromethylaniline in a suitable solvent, such as dimethoxyethane.
-
Add a base, for example, sodium bicarbonate, to neutralize the HCl generated during the reaction.
-
Slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride to the solution of 4-trifluoromethylaniline.
-
Stir the reaction mixture at room temperature until the reaction is complete.
Step 3: Isolation and Purification
-
The crude Leflunomide can be isolated by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent to yield the final product with high purity.
Beyond Immunomodulation: A Spectrum of Biological Activities
The versatility of the 5-methylisoxazole core extends far beyond its application in Leflunomide. Researchers have successfully synthesized and evaluated a wide range of derivatives with diverse biological activities.
Table 1: Biological Activities of Selected 5-Methylisoxazole Derivatives
| Derivative Class | Biological Activity | Key Findings |
| Carboxamides | Antitubercular | Some derivatives show significant activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 3.125 µM. [15] |
| Thiazole Hybrids | Anti-inflammatory | Certain 4-(5-methylisoxazol-3-ylamino) thiazole derivatives exhibit potent anti-inflammatory activity. [16][17] |
| Thiophene Hybrids | Anticancer | 5-(Thiophen-2-yl)isoxazole derivatives have shown promising anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range. [18] |
| Various Amides | Antibacterial | A range of 5-methylisoxazole-3-carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values of 6.25 µM. [15] |
Structure-Activity Relationships (SAR): Guiding the Design of Future Therapeutics
The systematic modification of the 5-methylisoxazole scaffold has provided valuable insights into the structural requirements for various biological activities. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective drug candidates. [14][18][19][20][21] For instance, in the context of anticancer activity, SAR studies on isoxazole derivatives have highlighted the importance of specific substituents at the 3 and 5 positions of the isoxazole ring. [14][18]The nature and electronic properties of these substituents can significantly influence the compound's ability to interact with biological targets and exert its cytotoxic effects.
Conclusion and Future Directions
The 5-methylisoxazole core has firmly established itself as a cornerstone of modern medicinal chemistry. Its rich history, from early condensation reactions to the elegant and powerful 1,3-dipolar cycloadditions, has provided a robust platform for the synthesis of a vast array of derivatives. The clinical success of drugs like Sulfamethoxazole and Leflunomide is a testament to the therapeutic potential of this versatile scaffold.
As our understanding of disease biology deepens, the 5-methylisoxazole moiety will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of structure-activity relationships to design the next generation of 5-methylisoxazole-based drugs with enhanced efficacy and safety profiles.
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Methodological & Application
Application Note & Standard Protocol: Amidation Reactions Using 5-Methyl-4-isoxazolecarbonyl Chloride
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs.[2] Derivatives of isoxazole have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3]
5-Methyl-4-isoxazolecarbonyl chloride serves as a highly valuable and reactive building block for the synthesis of 4-carboxamide derivatives. These derivatives are of particular interest in drug discovery, with reported activities as agonists for G-protein coupled receptors like TGR5, potentially offering new treatments for metabolic disorders such as type II diabetes.[4] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 5-methyl-4-isoxazolecarboxamides, designed for researchers and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reliable and reproducible results.
Reagent Profile: this compound
This compound is a reactive acyl chloride, making it an excellent electrophile for reactions with nucleophilic amines.[5] Its reactivity stems from the electron-withdrawing nature of the isoxazole ring and the adjacent carbonyl group, which polarizes the carbon-chlorine bond.
| Property | Value |
| CAS Number | 67305-24-2[6] |
| Molecular Formula | C₅H₄ClNO₂[7] |
| Molecular Weight | 145.54 g/mol [6] |
| Appearance | Solid or Liquid[7] |
| Primary Hazard | Corrosive, reacts violently with water.[8] |
Core Mechanism: The Schotten-Baumann Reaction
The amidation of an amine with an acyl chloride is a classic example of a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[9][10] The reaction proceeds rapidly, typically at or below room temperature.
The mechanism involves two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[11]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen, typically by a base, to yield the final amide product.[5]
The inclusion of a base is crucial to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[9][12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[13]
Caption: General mechanism of the Schotten-Baumann amidation reaction.
Safety First: Hazard Management
Working with acyl chlorides requires strict adherence to safety protocols. This compound is corrosive, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic gas.[8]
| Reagent | CAS Number | Primary Hazards |
| This compound | 67305-24-2 | Corrosive, causes burns, reacts violently with water, may cause respiratory irritation.[8] |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | 121-44-8 / 7087-68-5 | Flammable, corrosive, toxic upon inhalation.[14] |
| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, skin and eye irritant.[9] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[15]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[16]
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood.[17]
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-methylisoxazole-4-carboxamide
This protocol details a standard procedure for the amidation of benzylamine with this compound.
Materials and Equipment
-
Reagents: this compound, Benzylamine, Triethylamine (TEA) or Diisopropylethylamine (DIEA), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
Caption: Standard workflow for the synthesis and purification of a 5-methyl-4-isoxazolecarboxamide.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and a suitable non-nucleophilic base like triethylamine (1.1-1.5 eq.) in anhydrous dichloromethane (DCM).[9][14]
-
Cooling: Cool the stirring solution to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction.[]
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-16 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[19]
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Separate the organic layer.[19]
-
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess amine and base).
-
Saturated NaHCO₃ solution (to remove any remaining acid).
-
Brine (to remove bulk water).[20]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[21]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Parameter Guidelines
The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine.
| Amine Substrate | Recommended Base | Temperature | Typical Reaction Time | Notes |
| Primary Aliphatic Amines | TEA or DIEA | 0 °C to RT | 1-4 hours | Highly reactive; the reaction is often fast and exothermic.[] |
| Secondary Aliphatic Amines | TEA or DIEA | 0 °C to RT | 2-8 hours | Generally reactive, but may be slower with sterically hindered amines.[12] |
| Anilines (Aromatic Amines) | TEA or Pyridine | RT to 40 °C | 4-16 hours | Less nucleophilic than aliphatic amines; may require slightly elevated temperatures or longer reaction times.[22] |
| Electron-Deficient Anilines | DMAP (catalyst), TEA | RT to 60 °C | 12-24 hours | May require a catalyst like 4-Dimethylaminopyridine (DMAP) to facilitate the reaction.[] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acyl chloride (hydrolyzed).2. Amine was protonated (insufficient base).3. Low reactivity of the amine. | 1. Use fresh or newly prepared acyl chloride. Ensure anhydrous conditions.2. Use at least 1.1 equivalents of base; for amine HCl salts, use >2.1 equivalents.3. Add a catalyst (e.g., DMAP), increase temperature, or extend reaction time.[] |
| Formation of Side Products | 1. Reaction with water (hydrolysis of acyl chloride).2. Double acylation of primary amines. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use a slight excess of the amine or add the acyl chloride slowly at low temperature. |
| Difficult Work-up | 1. Emulsion during extraction.2. Product is water-soluble. | 1. Add more brine to the aqueous layer to break the emulsion.2. If the product is highly polar, perform continuous extraction or use a solid-phase workup procedure.[21] |
Conclusion
The reaction of this compound with amines is a robust and versatile method for synthesizing a wide array of 5-methyl-4-isoxazolecarboxamides. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably access these valuable compounds for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly temperature and stoichiometry, along with rigorous adherence to anhydrous techniques, are paramount for achieving high yields and purity.
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Application Notes and Protocols for the Esterification of Alcohols with 5-Methyl-4-isoxazolecarbonyl Chloride
Introduction: The Significance of 5-Methyl-4-isoxazole Esters
The 5-methyl-4-isoxazole moiety is a privileged scaffold in medicinal chemistry and drug development. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and oral bioavailability. Consequently, the synthesis of derivatives containing this heterocyclic system is of paramount importance. The esterification of alcohols with 5-methyl-4-isoxazolecarbonyl chloride represents a robust and versatile method for introducing this key structural motif, enabling the exploration of a wide chemical space in the pursuit of novel therapeutic agents.
This guide provides a detailed technical overview and practical, step-by-step protocols for the successful esterification of primary and secondary alcohols with this compound. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Reaction Schematics and Mechanistic Overview
The esterification of an alcohol with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the nucleophilic alcohol on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. In cases of less reactive or sterically hindered alcohols, a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be employed to accelerate the reaction rate.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the esterification of an alcohol with this compound.
The mechanism, when catalyzed by a base like pyridine, involves the activation of the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Can be synthesized from 5-methyl-4-isoxazolecarboxylic acid using thionyl chloride or oxalyl chloride.[1] Handle with care in a fume hood. |
| Alcohol (Primary or Secondary) | Anhydrous | Various | Ensure the alcohol is dry, as moisture will quench the acyl chloride. |
| Pyridine | Anhydrous | Various | Acts as a base to neutralize HCl.[2] |
| 4-(Dimethylaminopyridine) (DMAP) | ≥99% | Various | A highly efficient nucleophilic catalyst, particularly for secondary or hindered alcohols.[3][4] |
| Dichloromethane (DCM) | Anhydrous | Various | A common solvent for this reaction. |
| Diethyl ether | Anhydrous | Various | Used for workup and purification. |
| Saturated aqueous sodium bicarbonate | Reagent Grade | Various | Used for aqueous workup to neutralize any remaining acid. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | Used for aqueous workup to aid in phase separation. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various | Used as a drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the esterification of a primary alcohol, which typically proceeds readily with a stoichiometric amount of base.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the alcohol).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the ester product indicates reaction completion.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.
Protocol 2: DMAP-Catalyzed Esterification of a Secondary Alcohol (e.g., Isopropanol)
For less reactive secondary alcohols, the use of a catalytic amount of DMAP is highly recommended to ensure efficient conversion.[3][4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq), anhydrous DCM (approximately 0.2 M), and triethylamine (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Aqueous Workup: Follow the same workup procedure as described in Protocol 1.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Characterization
The successful synthesis of 5-methyl-4-isoxazole esters can be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| Ethyl 5-methylisoxazole-4-carboxylate | C₇H₉NO₃ | 155.15 | ~8.4 (s, 1H, isoxazole H-3), 4.3 (q, 2H, OCH₂), 2.7 (s, 3H, isoxazole CH₃), 1.3 (t, 3H, CH₂CH₃) |
| Benzyl 5-methylisoxazole-4-carboxylate | C₁₂H₁₁NO₃ | 217.22 | ~8.4 (s, 1H, isoxazole H-3), 7.4-7.3 (m, 5H, Ar-H), 5.3 (s, 2H, OCH₂), 2.7 (s, 3H, isoxazole CH₃) |
Note: The chemical shifts are approximate and may vary slightly.
Visualizations
Experimental Workflow
Caption: Workflow for the esterification of alcohols.
Logical Relationship of Reagents
Caption: Roles of reagents in the esterification reaction.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of organic synthesis. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The aqueous workup is designed to remove the majority of impurities, and the final purification by column chromatography ensures a high-purity final product. The identity and purity of the synthesized esters should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will validate the success of the synthesis.
Conclusion
The esterification of alcohols with this compound is a highly effective method for the synthesis of a diverse range of isoxazole-containing esters. By selecting the appropriate base and catalyst system, this transformation can be successfully applied to both primary and secondary alcohols. The detailed protocols and methodologies presented in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for their drug discovery and development programs.
References
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Zhang, W., et al. (2020). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 22(4), 633-640. [Link]
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OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
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Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
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JoVE. (2015, February 27). Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Acyl transfer reactions of carbohydrates, alcohols, phenols, thiols and thiophenols under green reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF. Retrieved from [Link]
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YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
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ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
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Application Notes and Protocols for the Acylation of Primary and Secondary Amines with 5-Methyl-4-isoxazolecarbonyl Chloride
Abstract
The 5-methylisoxazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The formation of a stable amide linkage to this core via acylation is a critical transformation in the synthesis of diverse compound libraries for drug discovery. This document provides a comprehensive guide for researchers, detailing the chemical principles, step-by-step protocols, and practical insights for the successful acylation of primary and secondary amines using 5-methyl-4-isoxazolecarbonyl chloride. We will explore the underlying reaction mechanism, optimal conditions based on the Schotten-Baumann reaction, and robust methods for product purification and characterization.
Introduction: The Significance of Isoxazole Amides
The isoxazole ring system is a cornerstone in the design of bioactive molecules, renowned for its role in modulating pharmacological activity. When coupled with an amide bond—one of the most prevalent linkages in pharmaceuticals—the resulting isoxazole amides become powerful building blocks for drug development.[1] The N-acylation reaction, particularly with a reactive acylating agent like this compound, provides a reliable and versatile route to these valuable compounds.[2] This guide explains the causality behind the experimental choices, ensuring reproducible and high-yielding syntheses for both lead discovery and optimization campaigns.
Chemical Principles and Reaction Mechanism
The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution.[3][4] The reaction proceeds through a well-established addition-elimination mechanism.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[5][6] The high electronegativity of both the oxygen and chlorine atoms pulls electron density away from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[5]
-
Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[7][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[6][9]
-
Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, typically an organic amine like triethylamine (TEA) or pyridine, is crucial at this stage. It abstracts the proton from the nitrogen atom, neutralizing the positive charge and yielding the final, stable amide product.[6][10][11] The base also serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thus stalling the reaction.[10][12][13]
This reaction is frequently performed under Schotten-Baumann conditions , which typically involve using a base to drive the reaction to completion.[7][8][13][14] These conditions can be biphasic (e.g., an organic solvent and aqueous base) or anhydrous with an organic base.[3][8][14]
Caption: General workflow for amine acylation.
Protocol 1: Acylation of a Primary Amine (Model: Benzylamine)
This protocol details the synthesis of N-benzyl-5-methylisoxazole-4-carboxamide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-benzyl-5-methylisoxazole-4-carboxamide.
Protocol 2: Acylation of a Secondary Amine (Model: N-Methylaniline)
This protocol details the synthesis of N-methyl-N-phenyl-5-methylisoxazole-4-carboxamide. Secondary amines are often less nucleophilic than primary amines, so the reaction may require slightly longer times or gentle warming.
Materials & Reagents:
-
This compound (1.0 eq)
-
N-Methylaniline (1.05 eq)
-
Pyridine (1.5 eq) (Pyridine is often a good choice for less reactive amines)
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) Sulfate (CuSO₄) solution (Effective for removing pyridine)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Follow the same setup as in Protocol 1.
-
Reagent Preparation: Dissolve N-methylaniline (1.05 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish (as determined by TLC), it can be gently heated to 35-40 °C.
-
Monitoring: Monitor by TLC.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash with 1 M CuSO₄ solution multiple times until the blue color of the aqueous layer persists (this indicates that all pyridine has been complexed and removed). [15] * Wash with saturated NaHCO₃ solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is typically an oil or low-melting solid. Purify via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary and Product Characterization
Table 1: Typical Reaction Parameters
| Parameter | Primary Amine (Benzylamine) | Secondary Amine (N-Methylaniline) | Causality/Rationale |
| Amine (eq) | 1.05 | 1.05 | A slight excess ensures complete consumption of the acyl chloride. |
| Acyl Chloride (eq) | 1.0 | 1.0 | The limiting reagent. |
| Base (eq) | 1.5 (TEA) | 1.5 (Pyridine) | Sufficient excess to neutralize HCl and act as a catalyst. [11] |
| Temperature | 0 °C to RT | 0 °C to RT (or 40 °C) | Cooling controls the initial exotherm; warming may be needed for less reactive amines. |
| Reaction Time | 2-4 hours | 4-12 hours | Secondary amines are generally less reactive due to steric hindrance. |
| Typical Yield | > 90% | 75-90% | Higher steric hindrance around secondary amines can lead to slightly lower yields. |
| Purification | Recrystallization | Column Chromatography | Products from primary amines are often crystalline; those from secondary amines may be oils. |
Spectroscopic Characterization
The synthesized amides can be unambiguously identified using standard spectroscopic techniques. [16][17]* ¹H NMR: Expect to see characteristic signals for the isoxazole methyl group (~2.7 ppm), the isoxazole ring proton (~8.5 ppm), aromatic protons, and for primary amine products, a broad singlet for the amide N-H proton (typically >8.0 ppm). [18]* ¹³C NMR: The amide carbonyl carbon will appear at ~160-170 ppm. [18]Signals for the isoxazole ring carbons will also be present.
-
FTIR: Look for a strong C=O stretching band for the amide carbonyl around 1640-1680 cm⁻¹ and, for primary amine products, an N-H stretching band around 3300 cm⁻¹. [16]* Mass Spectrometry: Will confirm the molecular weight of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of acyl chloride. 2. Inactive amine (protonated). | 1. Use anhydrous solvents and an inert atmosphere. 2. Ensure sufficient base is present (at least 1.1 eq). |
| Starting Amine Remains | 1. Insufficient acyl chloride. 2. Low reactivity of the amine. | 1. Check stoichiometry; consider adding slightly more acyl chloride. 2. Increase reaction time or gently heat the reaction mixture. |
| Multiple Spots on TLC | 1. Side reactions. 2. Hydrolysis of product during workup. | 1. Maintain low temperature during acyl chloride addition. 2. Perform aqueous workup efficiently without prolonged exposure to acid/base. |
Safety Precautions
Acyl chlorides are hazardous reagents and must be handled with appropriate care. [19]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [20][21]* Handling: Handle this compound in a certified chemical fume hood. [21]It is corrosive and reacts violently with water, releasing toxic HCl gas. [19][22]Keep away from moisture and incompatible materials like alcohols and bases in storage. [21]* Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of as chemical waste.
-
First Aid: In case of skin contact, rinse immediately with copious amounts of water for at least 15 minutes. [22]For inhalation, move to fresh air. In all cases of exposure, seek immediate medical attention. [22]
References
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
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LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. [Link]
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LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]
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Mastering Chemistry Help. (2013). acylation of amines. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
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Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Save My Exams. (2025). Acylation Mechanism. [Link]
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OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
-
IUCr Journals. (n.d.). Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization. [Link]
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Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
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Sciencemadness Wiki. (2025). Acyl chloride. [Link]
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Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure. [Link]
-
ResearchGate. (n.d.). Some isoxazole and amide-based commercial drugs. [Link]
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LibreTexts Chemistry. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
-
NIH - PMC. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis, characterization, and theoretical calculations.... [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
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-
Organic Syntheses. (n.d.). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS.... [Link]
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International Journal of Current Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.... [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile.... [Link]
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NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.... [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
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Application Notes and Protocols for the Synthesis of N-Aryl-5-Methyl-4-Isoxazolecarboxamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[4][5] Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] The reaction of 5-methyl-4-isoxazolecarbonyl chloride with various aniline derivatives is a pivotal transformation, yielding N-aryl-5-methyl-4-isoxazolecarboxamides, a class of compounds with significant therapeutic potential. A prime example is Leflunomide, an isoxazole derivative used in the treatment of rheumatoid and psoriatic arthritis, which underscores the clinical relevance of this chemical scaffold.[6]
This technical guide provides a comprehensive overview of the synthesis of N-aryl-5-methyl-4-isoxazolecarboxamides, delving into the underlying reaction mechanism, offering a detailed and validated experimental protocol, and discussing the critical role of these compounds in contemporary drug discovery.[7][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N-aryl-5-methyl-4-isoxazolecarboxamides proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two crucial roles: it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the aniline starting material and driving the equilibrium towards product formation.[9] Additionally, pyridine can act as a nucleophilic catalyst by reacting with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the aniline.[10][11][12]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the nucleophilic acyl substitution reaction for the synthesis of N-aryl-5-methyl-4-isoxazolecarboxamides.
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-5-Methyl-4-Isoxazolecarboxamide
This protocol outlines a robust and reproducible method for the synthesis of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide), a well-established immunomodulatory drug.[6][13] This procedure can be adapted for various substituted anilines with minor modifications.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (eq) |
| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | 141.11 g/mol | 10.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 7.0 mL | 1.2 |
| Toluene | 108-88-3 | 92.14 g/mol | 150 mL | - |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 g/mol | 11.4 g | 1.0 |
| Pyridine | 110-86-1 | 79.10 g/mol | 6.2 mL | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | - |
Step-by-Step Procedure
Step 1: Formation of this compound
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methylisoxazole-4-carboxylic acid (10.0 g, 1.0 eq) and toluene (100 mL).
-
Heat the mixture to reflux for 30 minutes to azeotropically remove any residual water.
-
Cool the solution to room temperature (20-25°C).
-
Slowly add thionyl chloride (7.0 mL, 1.2 eq) to the stirred solution over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude this compound is used directly in the next step without further purification.[14]
Step 2: Amide Formation
-
Dissolve the crude this compound in anhydrous dichloromethane (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline (11.4 g, 1.0 eq) and pyridine (6.2 mL, 1.1 eq) in anhydrous dichloromethane (50 mL).
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0-5°C over 30 minutes.[15]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield the pure N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide as a white solid.[6]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | 164-166 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.5, 160.2, 158.8, 140.9, 126.5 (q, J = 3.8 Hz), 126.4 (q, J = 32.8 Hz), 124.1 (q, J = 272.5 Hz), 120.1, 114.2, 12.3 |
| Mass Spectrometry (ESI+) | m/z 271.06 [M+H]⁺ |
Applications in Drug Discovery and Development
The N-aryl-5-methyl-4-isoxazolecarboxamide scaffold is a versatile platform for the development of a wide range of therapeutic agents. The ability to readily introduce diverse aniline derivatives allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8][16]
These compounds have shown promise in various therapeutic areas, including:
-
Anti-inflammatory and Immunomodulatory Agents: As exemplified by Leflunomide, these compounds can modulate immune responses, making them valuable for treating autoimmune diseases.[6]
-
Anticancer Agents: Certain derivatives have exhibited potent anticancer activity against various cancer cell lines.[17]
-
Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial and antifungal compounds.[3]
-
Enzyme Inhibitors: The scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.[5]
Illustrative Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and development of novel drug candidates based on the N-aryl-5-methyl-4-isoxazolecarboxamide scaffold.
Caption: Drug discovery workflow for isoxazolecarboxamides.
Conclusion
The reaction of this compound with aniline derivatives provides an efficient and versatile route to a class of compounds with significant therapeutic potential. The straightforward nature of this transformation, coupled with the vast chemical space accessible through the variation of the aniline component, makes it a highly attractive strategy in modern drug discovery. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to effectively synthesize and explore the pharmacological potential of N-aryl-5-methyl-4-isoxazolecarboxamides in their quest for novel and improved therapeutics.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 15. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimal Coupling Reactions with 5-Methyl-4-isoxazolecarbonyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing coupling reactions with 5-Methyl-4-isoxazolecarbonyl chloride. It delves into the core principles of its reactivity and offers detailed, field-proven protocols for common transformations, including amide bond formation, esterification, and Friedel-Crafts acylation. The causality behind experimental choices is explained to empower users to troubleshoot and adapt these methods for their specific synthetic challenges.
Introduction: The Significance of the 5-Methylisoxazole Moiety
The 5-methylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to its frequent use as a bioisostere for other functional groups. This compound is a key building block for introducing this valuable moiety. As a highly reactive acyl chloride, it serves as a powerful electrophile for coupling with a diverse range of nucleophiles.
However, its high reactivity also necessitates carefully controlled conditions to avoid side reactions and ensure high yields of the desired product.[1] This guide provides the foundational knowledge and practical protocols to achieve successful and reproducible outcomes.
Core Principles of Reactivity and Stability
This compound's reactivity is governed by the electrophilic nature of the carbonyl carbon. The adjacent electron-withdrawing isoxazole ring enhances this electrophilicity, making it more susceptible to nucleophilic attack than typical alkyl or aryl acyl chlorides.
Key Considerations:
-
Moisture Sensitivity: Like all acyl chlorides, it reacts readily with water to hydrolyze back to the corresponding carboxylic acid. All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While generally stable at room temperature, prolonged heating can lead to decomposition. Reactions are typically performed at temperatures ranging from 0 °C to ambient temperature.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), toluene, tetrahydrofuran (THF), or acetonitrile are standard.[2] Protic solvents like alcohols will react to form esters and must be avoided unless they are the intended nucleophile.[3]
Protocol I: Amide Bond Formation via Schotten-Baumann Conditions
Amide coupling is one of the most frequent applications for this reagent. The Schotten-Baumann reaction provides a robust and scalable method for reacting acyl chlorides with primary or secondary amines.[4][5]
3.1. Scientific Principle
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[6] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
3.2. Generalized Amide Coupling Workflow
Caption: General workflow for amide bond formation.
3.3. Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration based on the amine).
-
Base Addition: Add a suitable amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).[8] For less reactive amines, an organic base is preferred.
-
Cooling: Cool the stirring mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 10-15 minutes. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or silica gel column chromatography.
3.4. Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (For Hindered/Weak Nucleophiles) | Rationale & Causality |
| Base | Triethylamine (TEA) | 4-(Dimethylamino)pyridine (DMAP, catalytic) + TEA (stoichiometric) | DMAP acts as a superior acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate, accelerating the reaction for less reactive nucleophiles.[10][11] |
| Temperature | 0 °C to Room Temp | 0 °C to 40 °C | Increased temperature can provide the necessary activation energy for sterically hindered substrates, but may also increase side product formation. |
| Solvent | Dichloromethane (DCM) | Toluene or Acetonitrile | Toluene allows for higher reaction temperatures if needed. Acetonitrile can sometimes improve solubility of polar substrates.[8] |
Protocol II: Ester Formation (Steglich-type Conditions)
While direct reaction with an alcohol is possible, esterification often requires catalysis, especially for hindered alcohols. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is highly effective.[12]
4.1. Scientific Principle
DMAP reacts rapidly with the acyl chloride to form a highly reactive N-acylpyridinium salt.[10] This intermediate is a much more potent acylating agent than the acyl chloride itself and is readily attacked by the alcohol nucleophile to form the ester, regenerating the DMAP catalyst in the process.[11] A stoichiometric base (like TEA) is still required to scavenge the generated HCl.
Caption: DMAP-catalyzed esterification mechanism.
4.2. Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried flask under N₂, add the alcohol (1.0 eq.), anhydrous DCM (0.1-0.2 M), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Cooling: Cool the solution to 0 °C with stirring.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor the reaction for 2-16 hours until completion.
-
Work-up & Purification: Follow the same work-up, extraction, and purification procedure as described for amide formation (Protocol I, steps 7-11).
Protocol III: Friedel-Crafts Acylation
This reaction allows for the formation of a C-C bond by acylating an electron-rich aromatic ring, producing valuable aryl ketone derivatives.[13]
5.1. Scientific Principle
A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride.[14] It coordinates to the chlorine atom, leading to the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring in an electrophilic aromatic substitution (EAS) reaction.[13]
5.2. Detailed Step-by-Step Protocol
Caution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water.
-
Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).
-
Solvent: Add a suitable anhydrous solvent, typically dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Add this compound (1.0 eq.) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Arene Addition: Add the electron-rich arene (e.g., toluene, anisole, p-xylene) (1.0 eq.) dropwise, keeping the internal temperature below 5-10 °C.[15][16]
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-5 hours. Monitor progress by TLC or GC-MS.
-
Quenching: EXTREME CAUTION. Cool the reaction flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1 M HCl. This is a highly exothermic process that will evolve HCl gas.
-
Extraction and Purification: Once the quench is complete and all solids have dissolved, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product ketone by column chromatography or recrystallization.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: this compound is corrosive and moisture-sensitive. Handle it exclusively in a fume hood under an inert atmosphere.[17]
-
Quenching: Unused acyl chloride should be quenched cautiously. A slow addition to a stirred solution of sodium bicarbonate or a mixture of an alcohol (like isopropanol) and a non-nucleophilic base is a safe method.[9][18] Never add water directly to a large amount of acyl chloride.[18]
-
Waste Disposal: All chemical waste must be disposed of according to local institutional regulations.[19]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. DOI: 10.1002/chem.200500398. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Retrieved from [Link]
-
Li, W., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 82-85. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Unknown. (n.d.). Emergency Response Plan for Acyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
UM Impact. (1986). The reaction of lithio-alkyl-isoxazoles with acid chlorides in the presence of cerium trichloride. Direct preparation of β-keto-isoxazolyl compounds. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
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- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Enhancing the Reactivity of 5-Methyl-4-isoxazolecarbonyl Chloride
Abstract
5-Methyl-4-isoxazolecarbonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. As a highly reactive acyl chloride, its utility in synthesizing a diverse range of amides and esters is well-established. However, achieving high yields and selectivity, particularly with sterically hindered or electronically deactivated nucleophiles, often necessitates catalytic enhancement. This document provides an in-depth guide to three robust catalytic strategies for augmenting the reactivity of this compound: Nucleophilic Catalysis with 4-(Dimethylamino)pyridine (DMAP), Lewis Acid Catalysis using Scandium (III) Triflate, and a two-step activation strategy via N-Hydroxysuccinimide (NHS) ester formation. We present the mechanistic rationale behind each approach, detailed experimental protocols, and troubleshooting guidance to empower researchers in drug development and chemical synthesis.
Introduction: The Synthetic Challenge
The acylation of nucleophiles (e.g., alcohols, amines, thiols) with this compound follows a nucleophilic acyl substitution pathway. While the acyl chloride is inherently reactive, several factors can impede the desired transformation:
-
Steric Hindrance: Nucleophiles with significant steric bulk around the reactive center (e.g., tertiary alcohols, secondary anilines) approach the electrophilic carbonyl carbon at a reduced rate.
-
Low Nucleophilicity: Electron-poor nucleophiles, such as anilines bearing electron-withdrawing groups, react sluggishly.
-
Substrate Sensitivity: Complex substrates may contain functional groups sensitive to the HCl byproduct generated during the reaction, leading to degradation or side reactions.
-
Isoxazole Ring Stability: Harsh reaction conditions can potentially lead to side reactions involving the isoxazole ring, which is sensitive to certain strong bases.[1]
Catalysis provides a means to overcome these kinetic barriers under milder conditions, thereby increasing reaction rates, improving yields, and enhancing overall process efficiency.
Foundational Strategy: Nucleophilic Catalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for acylation reactions, often increasing reaction rates by orders of magnitude compared to traditional bases like pyridine or triethylamine.[2]
Mechanism of Action
The efficacy of DMAP stems from its ability to react with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride due to the positive charge on the pyridine ring. The nucleophile (e.g., an alcohol) then attacks this activated intermediate, leading to the acylated product and regeneration of the DMAP catalyst. An auxiliary, non-nucleophilic base (like triethylamine, TEA, or diisopropylethylamine, DIPEA) is required to scavenge the HCl produced.[3][4]
Figure 1: Catalytic cycle of DMAP in acylation.
Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol describes the esterification of the sterically demanding secondary alcohol, 1-phenylethanol.
Materials:
-
This compound (1.0 equiv, 145.5 mg, 1.0 mmol)
-
1-Phenylethanol (1.2 equiv, 146.6 mg, 1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, 12.2 mg, 0.1 mmol)
-
Triethylamine (TEA) (1.5 equiv, 151.8 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Magnetic stirrer, round-bottom flask, nitrogen inlet, standard glassware.
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylethanol, DMAP, and TEA.
-
Dissolve the components in anhydrous DCM (3 mL) and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous DCM (2 mL) and add it dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The acyl chloride is highly reactive and may hydrolyze on the silica plate; it is often more practical to monitor the disappearance of the alcohol.[6]
-
Work-up: Upon completion, dilute the mixture with DCM (10 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Optimization Parameters
| Parameter | Recommendation | Rationale | Citation |
| Catalyst Loading | 5-10 mol% | Sufficient for catalysis; higher loading offers diminishing returns and complicates purification. | [7] |
| Base | Triethylamine (TEA) or DIPEA | A non-nucleophilic base is crucial to neutralize HCl without competing with the primary nucleophile. | [3] |
| Temperature | 0 °C to Room Temp. | Balances reaction rate against potential side reactions. Higher temperatures can sometimes reduce stability. | [7] |
| Solvent | Aprotic (DCM, Toluene, THF) | Prevents reaction with the solvent. Ensure anhydrous conditions as acyl chlorides are moisture-sensitive. | [6] |
Alternative Strategy: Lewis Acid Catalysis
Lewis acids, such as Scandium (III) Triflate (Sc(OTf)₃), enhance reactivity through a different mechanism. They coordinate to the carbonyl oxygen of the acyl chloride.
Mechanism of Action
By coordinating to the carbonyl oxygen, the Lewis acid withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This strategy is particularly effective for less reactive nucleophiles or for promoting reactions like Friedel-Crafts acylation.[8][9] Sc(OTf)₃ is valued for its high activity, water tolerance (relative to other Lewis acids), and commercial availability.[10]
Figure 2: Activation of an acyl chloride by a Lewis acid catalyst.
Protocol 2: Sc(OTf)₃-Catalyzed Acylation of Anisole
This protocol outlines a model Friedel-Crafts acylation reaction.
Materials:
-
This compound (1.0 equiv, 145.5 mg, 1.0 mmol)
-
Anisole (1.5 equiv, 162.2 mg, 1.5 mmol)
-
Scandium (III) Triflate (Sc(OTf)₃) (0.05 equiv, 24.6 mg, 0.05 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (5 mL)
-
Magnetic stirrer, round-bottom flask, nitrogen inlet, standard glassware.
Procedure:
-
Charge an oven-dried flask with Sc(OTf)₃ under a nitrogen atmosphere.
-
Add anhydrous DCE (3 mL) followed by anisole.
-
Dissolve this compound in anhydrous DCE (2 mL) and add it to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and maintain for 8-12 hours, or until completion.
-
Monitoring: Track the consumption of the starting materials via TLC or LC-MS.[11]
-
Work-up: Cool the reaction to room temperature and quench carefully by adding water (5 mL). Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Advanced Strategy: In Situ Activation via NHS Esters
For highly sensitive substrates, particularly in bioconjugation or peptide synthesis, converting the highly reactive acyl chloride to a more stable, yet still active, N-Hydroxysuccinimide (NHS) ester is a superior strategy.[12][13] These active esters can be isolated or used in situ, and they react cleanly with primary amines, even in aqueous-organic mixtures, to form stable amide bonds.[14]
Rationale and Workflow
This two-step approach decouples the activation from the final coupling reaction. The acyl chloride is first reacted with N-hydroxysuccinimide to form the NHS ester, with a base scavenging the HCl byproduct. This stable intermediate is then introduced to the target nucleophile. This avoids exposing a sensitive substrate to the harsh conditions of the initial activation.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 14. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis and Purification of 5-Methylisoxazole-4-carboxamides
Abstract: This technical guide provides a comprehensive, in-depth overview of the methodologies for the large-scale synthesis and purification of 5-methylisoxazole-4-carboxamides. These heterocyclic compounds are pivotal intermediates in the pharmaceutical industry, most notably in the synthesis of disease-modifying antirheumatic drugs (DMARDs) like Leflunomide. This document is intended for researchers, process chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and robust quality control procedures. The guide emphasizes scalable, efficient, and safe practices, moving beyond a simple recitation of steps to explain the critical reasoning behind procedural choices, ensuring both reproducibility and high purity of the final product.
Strategic Overview: The Synthetic Pathway
The industrial-scale synthesis of 5-methylisoxazole-4-carboxamides is a multi-step process designed for efficiency, scalability, and control over impurity profiles. The most common and economically viable route begins with readily available starting materials, ethyl acetoacetate and triethyl orthoformate, and proceeds through a key carboxylic acid intermediate.
The overall strategy can be dissected into two primary stages:
-
Stage 1: Synthesis of the Core Intermediate, 5-Methylisoxazole-4-carboxylic Acid. This involves the construction of the isoxazole ring followed by hydrolysis to the key acid intermediate. This intermediate is a stable, crystalline solid that can be purified to a high degree before proceeding, which is critical for the purity of the final product.
-
Stage 2: Amide Bond Formation. The carboxylic acid is activated and coupled with a target amine to form the final carboxamide product. The choice of coupling method is paramount for achieving high yields and minimizing side reactions on a large scale.
Caption: General four-step synthesis pathway for 5-methylisoxazole-4-carboxamides.
Experimental Protocols: Synthesis
This section provides detailed, step-by-step protocols for the synthesis of the key intermediate and the final amide product.
Part A: Large-Scale Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol is adapted from established industrial processes and is designed for scalability.
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The reactor must be equipped with a mechanical stirrer, a temperature probe, and a distillation condenser.
-
Reaction: Heat the mixture to approximately 100-110°C.
-
Causality: This temperature facilitates the condensation reaction while allowing for the continuous removal of the ethyl acetate and ethanol byproducts via distillation. This removal is crucial as it drives the equilibrium towards the product, maximizing conversion.
-
-
Monitoring: Monitor the reaction progress by analyzing samples via Gas Chromatography (GC) until the starting ethyl acetoacetate is consumed (typically 4-6 hours).
-
Completion: Once the reaction is complete, cool the mixture. The resulting crude ethyl ethoxymethyleneacetoacetate is typically used directly in the next step without purification.
Step 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate
-
Preparation: In a separate reactor, prepare a solution of hydroxylamine sulfate and a mild base like sodium acetate in water. Cool this aqueous solution to between -5°C and 0°C.
-
Causality: Low temperature is critical to control the exotherm of the reaction and to minimize the formation of isomeric impurities, particularly the ethyl 3-methylisoxazole-4-carboxylate.
-
-
Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetate from Step 1 to the cooled hydroxylamine solution, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture vigorously at low temperature for several hours until Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis indicates the completion of the cyclization reaction.
-
Workup: Allow the mixture to warm to room temperature. The product, ethyl 5-methylisoxazole-4-carboxylate, will often separate as an oil or solid. Extract the product into a suitable organic solvent like toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic solution under reduced pressure to yield the crude ester, which can be carried forward.
Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Setup: Charge the crude ethyl 5-methylisoxazole-4-carboxylate into a reactor equipped for heating and distillation. Add an aqueous solution of a strong acid, such as 60% sulfuric acid.
-
Causality: Using aqueous sulfuric acid has been shown to improve yields and reduce reaction times compared to other acid systems like HCl/acetic acid.
-
-
Reaction & Distillation: Heat the mixture to around 85-90°C. Ethanol generated from the hydrolysis will begin to distill off.
-
Causality: Continuously removing ethanol is a key process optimization. It shifts the reaction equilibrium towards the carboxylic acid product, ensuring a high conversion rate in a shorter time.
-
-
Monitoring: Monitor the reaction via TLC or HPLC until the ester starting material is no longer detectable (typically 3-4 hours).
-
Crystallization & Isolation: Cool the reaction mixture slowly to room temperature, then further in an ice bath. The 5-methylisoxazole-4-carboxylic acid will precipitate as a solid.
-
Filtration: Collect the solid product by filtration, wash with cold water to remove residual acid, and dry under vacuum. This crude acid is then purified by recrystallization (see Section 3.1).
Part B: Amide Coupling via Acid Chloride Intermediate
The conversion of the carboxylic acid to an acid chloride is a highly reliable and widely used method for large-scale amide synthesis due to the high reactivity of the intermediate.
-
Reactor Setup: To a clean, dry reactor equipped with a stirrer, temperature probe, reflux condenser, and a gas scrubber (for HCl and SO₂), add the purified 5-methylisoxazole-4-carboxylic acid and a suitable solvent such as toluene.
-
Acid Chloride Formation: Add a catalytic amount of N,N-Dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) (typically 1.1-1.2 equivalents) to the slurry while maintaining the temperature at 25-30°C. After the addition is complete, gently heat the mixture to 50-60°C until gas evolution ceases and the reaction is complete (monitor by HPLC).
-
Causality: Thionyl chloride is an excellent choice for large-scale work as its byproducts (HCl and SO₂) are gaseous and easily removed. DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acid chloride.
-
-
Amine Addition: In a separate vessel, dissolve the desired amine (1.0 equivalent) and a base such as triethylamine or sodium bicarbonate (1.1-1.5 equivalents) in a suitable solvent (e.g., toluene, ethyl acetate). Cool this solution.
-
Coupling Reaction: Slowly add the cooled acid chloride solution from step 2 to the amine solution, carefully controlling the temperature (often between 0-20°C) to manage the exothermic reaction.
-
Completion and Workup: Stir the reaction mixture until completion is confirmed by HPLC. The workup typically involves washing the reaction mixture with water, a dilute acid solution (to remove excess amine and base), and then brine.
-
Isolation: The crude 5-methylisoxazole-4-carboxamide can be isolated by removing the solvent under reduced pressure. The resulting solid is then subjected to purification.
| Reagent | Molar Eq. (Acid Chloride Step) | Molar Eq. (Coupling Step) | Notes |
| 5-Methylisoxazole-4-carboxylic acid | 1.0 | - | Starting material for the final stage. |
| Thionyl Chloride | 1.1 - 1.2 | - | Activating agent. Use in a well-ventilated hood. |
| N,N-Dimethylformamide (DMF) | ~0.01 | - | Catalyst for acid chloride formation. |
| Target Amine (e.g., R-NH₂) | - | 1.0 | The nucleophile for amide formation. |
| Base (e.g., Triethylamine) | - | 1.1 - 1.5 | HCl scavenger to drive the reaction forward. |
| Solvent (e.g., Toluene) | Varies | Varies | Reaction medium. |
| Table 1: Representative Stoichiometry for the Amide Coupling Stage. |
Purification Protocols
Achieving high purity (>99.5%) is essential for pharmaceutical intermediates. Recrystallization is the most effective and scalable method for purifying solid 5-methylisoxazole-4-carboxamides.
Protocol: Large-Scale Recrystallization
-
Solvent Selection: The ideal solvent is one in which the carboxamide has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Common solvents for amides include toluene, ethyl acetate, ethanol, or mixtures thereof. For the intermediate acid, a mixture of toluene and acetic acid has proven effective at removing specific impurities. A screening process on a small scale is always recommended.
-
Dissolution: Charge the crude, dry carboxamide product into a clean reactor. Add the minimum amount of the selected recrystallization solvent required to dissolve the solid at reflux temperature.
-
Causality: Using the minimum volume of solvent is critical to ensure the solution is saturated upon cooling, thereby maximizing the recovery yield of the purified product.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling. This step must be done quickly to prevent premature crystallization in the filter.
-
Controlled Cooling: Allow the hot, clear solution to cool slowly and without agitation to room temperature. This promotes the formation of large, well-defined crystals, which are typically higher in purity than fine powders formed by rapid cooling.
-
Complete Crystallization: Once at room temperature, cool the mixture further in an ice or cooling bath for at least one hour to maximize the precipitation of the product from the mother liquor.
-
Filtration and Washing: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Workflow for the purification of 5-methylisoxazole-4-carboxamides.
Quality Control and Analytical Characterization
Rigorous analytical testing is non-negotiable to ensure the identity, strength, and purity of the synthesized material.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and identifying any impurities. A validated reverse-phase HPLC method is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring the correct isomer has been synthesized.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Melting Point: A sharp and defined melting point range is a good indicator of high purity for a crystalline solid.
Safety and Handling Precautions
The synthesis of 5-methylisoxazole-4-carboxamides involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.
-
Ventilation: All operations, especially those involving volatile solvents, thionyl chloride, and ethyl acetoacetate, must be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment system.
-
Reagent Handling:
-
Thionyl Chloride: Is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Ethyl Acetoacetate: Is a combustible liquid. Keep away from heat, sparks, and open flames. Ensure proper grounding to prevent static discharge.
-
Acids and Bases: Handle strong acids (sulfuric acid) and bases (triethylamine) with appropriate caution, as they are corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016-02-05). Semantic Scholar.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2025-08-07). Semantic Scholar.
- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.
- Separation of isoxazole derivatives by thin-layer chromatography using complex form
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- A green chemistry perspective on catalytic amide bond form
- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
- Clean and Efficient Synthesis of Isoxazole Deriv
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
- An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applic
- MATERIAL SAFETY DATA SHEET - Ethyl Acetoacet
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Ethyl acetoacetate - SAFETY DATA SHEET (2010-05-07). Fisher Scientific.
- WO2007086076A2 - An improved process for preparation of leflunomide.
- WO2001060363A1 - A method for synthesizing leflunomide.
- Fisher Scientific - Material Safety Data Sheet - Ethyl acetoacet
- Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
The Versatile Acylating Agent: Application Notes on 5-Methyl-4-isoxazolecarbonyl Chloride in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoxazole Scaffold
In the landscape of modern medicinal chemistry, the isoxazole moiety stands out as a privileged five-membered heterocyclic scaffold. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and π–π stacking, have cemented its role in the design of numerous therapeutic agents.[1][2] Isoxazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2] Notable examples of FDA-approved drugs containing this scaffold include the anti-inflammatory drug Leflunomide and the COX-2 inhibitor Valdecoxib, underscoring the clinical significance of this heterocyclic system.[1]
At the heart of synthesizing many of these crucial isoxazole-based therapeutics is the highly reactive and versatile building block: 5-Methyl-4-isoxazolecarbonyl chloride . This application note serves as a comprehensive technical guide to the strategic application of this acylating agent in medicinal chemistry, providing field-proven insights, detailed experimental protocols, and an exploration of its role in constructing diverse bioactive molecules.
Chemical Profile and Reactivity
This compound is a crystalline solid or liquid with the molecular formula C₅H₄ClNO₂ and a molecular weight of approximately 145.54 g/mol .[3] As an acyl chloride, it is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines, to form stable amide bonds. This reactivity is the cornerstone of its utility in drug synthesis.
The primary precursor for this reagent is 5-Methyl-4-isoxazolecarboxylic acid, which can be prepared through various synthetic routes.[4] The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane (DCM).[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 67305-24-2 | [3] |
| Molecular Formula | C₅H₄ClNO₂ | [3] |
| Molecular Weight | 145.54 g/mol | |
| Appearance | Solid or Liquid | [3] |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [3] |
Core Application: Synthesis of Leflunomide and Analogs
The most prominent application of this compound is as the key penultimate intermediate in the synthesis of Leflunomide , a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[8] The synthetic strategy is a robust and efficient two-step process from the parent carboxylic acid.
The causality behind this synthetic choice is clear: the formation of the amide bond between the isoxazole core and the 4-trifluoromethylaniline moiety is critical for the drug's biological activity. Leflunomide itself is a prodrug that is rapidly metabolized to its active form, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine synthesis.[8] This inhibition has an antiproliferative effect on activated lymphocytes. The use of the acyl chloride ensures a high-yielding and clean conversion to the final amide product.
Figure 1: General two-step synthesis pathway for Leflunomide.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a critical intermediate for subsequent acylation reactions.
Materials:
-
5-Methyl-4-isoxazolecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-methyl-4-isoxazolecarboxylic acid (1.0 eq).
-
Add anhydrous toluene (approx. 10 mL per gram of carboxylic acid).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
While stirring, slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Causality and Trustworthiness: The use of thionyl chloride is a standard and highly effective method for converting carboxylic acids to acyl chlorides. The catalytic amount of DMF facilitates the reaction by forming a reactive Vilsmeier intermediate. Conducting the reaction under reflux ensures it goes to completion. Removing the excess reagents under vacuum is critical as residual thionyl chloride can interfere with subsequent reactions.
Protocol 2: General Synthesis of N-Aryl-5-methylisoxazole-4-carboxamides
This protocol provides a general method for the acylation of various substituted anilines with this compound, a key step in generating libraries of potential drug candidates.
Materials:
-
This compound (crude or purified from Protocol 1)
-
Substituted aniline (1.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine, 1.1 - 1.5 eq)
-
Round-bottom flask with magnetic stirrer and addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the tertiary amine base (e.g., triethylamine, 1.1 eq) in anhydrous toluene.
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Dissolve the this compound (1.05 eq) in a minimal amount of anhydrous toluene and add it to an addition funnel.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will likely contain a precipitate of the triethylammonium chloride salt. Filter the mixture to remove the salt.
-
Wash the filtrate sequentially with dilute HCl (e.g., 1M), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.
Expertise in Action: The dropwise addition of the acyl chloride at low temperatures is crucial for controlling the exothermicity of the reaction and minimizing potential side reactions. The tertiary amine base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.[5] The aqueous workup is a standard procedure to remove any remaining starting materials and salts, leading to a purer final product.
Expanding the Horizon: Applications Beyond Leflunomide
The utility of this compound is not confined to the synthesis of Leflunomide. Its ability to readily form amide bonds makes it an invaluable tool for generating diverse libraries of 5-methylisoxazole-4-carboxamide derivatives for screening against various biological targets. Research has shown that compounds with this core structure possess a range of activities:
-
Antifungal and Herbicidal Agents: Studies have reported the synthesis of novel 5-methylisoxazole-4-carboxamides linked to other heterocyclic systems, such as thiazoles, which exhibit significant fungicidal and herbicidal properties.[9]
-
Anticancer Agents: The isoxazole scaffold is being actively investigated in oncology. Derivatives of 5-methylisoxazole-4-carboxamide have been designed and synthesized, showing promising activity against various cancer cell lines.[2][10]
-
Anti-inflammatory and Analgesic Compounds: Building on the success of Leflunomide, medicinal chemists continue to explore modifications of the 5-methylisoxazole-4-carboxamide scaffold to develop new anti-inflammatory agents with potentially improved efficacy and safety profiles.[1][8]
Figure 2: Diverse applications stemming from a central reactive intermediate.
Safety and Handling: A Self-Validating System
Trustworthiness in practice is paramount. Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Quenching and Disposal: Unused or residual this compound must be quenched before disposal. This should be done by slowly and cautiously adding the acyl chloride to a stirred, cooled solution of a nucleophile.
-
Preferred Method (Amine): Slowly add the acyl chloride to a solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent. This produces a stable, less hazardous amide.
-
Alternative Method (Alcohol): Cautiously add the acyl chloride to a cooled alcohol like isopropanol or ethanol. This will form an ester and HCl gas.
-
Water Quenching (Use with Extreme Caution): Very slowly add the acyl chloride to a large excess of ice-cold water with vigorous stirring. This reaction is highly exothermic and will release corrosive HCl gas.
After quenching, the resulting solution should be neutralized with a base (e.g., sodium bicarbonate) before being disposed of according to institutional guidelines.
Conclusion
This compound is more than just an intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its high reactivity, coupled with the proven therapeutic value of the 5-methylisoxazole-4-carboxamide scaffold, makes it a cornerstone for the synthesis of established drugs like Leflunomide and a powerful building block for the discovery of new bioactive compounds. By understanding its reactivity and employing robust, safety-conscious protocols, researchers can effectively leverage this reagent to advance the frontiers of drug discovery.
References
-
Khedkar, P. et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Yin, H. et al. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
- Manchand, P. S. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
PrepChem. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Available at: [Link]
-
Blaszczyk, M. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
Pujar, G. V. et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Cheng, T. et al. (2013). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. Available at: [Link]
-
Cano, M. L. et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]
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Al-Ostath, A. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]
- Manchand, P. S. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
Alabugin, I. V. et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]
-
Pulle, J. S. et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Cano, M. L. et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]
- CNIPA. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
-
Bochis, R. J. et al. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to 5-Methyl-4-isoxazolecarbonyl Chloride
Welcome to the technical support center for 5-Methyl-4-isoxazolecarbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive acyl chloride in their synthetic workflows. Its value as a building block is matched by its sensitivity, particularly to moisture. Hydrolysis is a critical challenge that can lead to reduced yields, impure products, and inconsistent results.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, validated protocols to ensure your reactions are successful and reproducible.
Troubleshooting Guide: Addressing Common In-Reaction Failures
This section addresses specific problems encountered during the use of this compound.
Q1: My reaction yield is devastatingly low, and I've isolated 5-methylisoxazole-4-carboxylic acid as a major byproduct. What happened and how do I fix this?
A1: The presence of 5-methylisoxazole-4-carboxylic acid is a definitive sign of hydrolysis. this compound is an acyl chloride, a class of compounds highly susceptible to nucleophilic attack by water.[1][2][3] The carbonyl carbon is highly electrophilic, making it an easy target for even a weak nucleophile like water.[2][4] This unwanted reaction consumes your starting material and generates the corresponding carboxylic acid, leading to poor yields of your desired product.
Root Cause Analysis & Corrective Actions:
The core of the problem is unintended water contamination. To prevent this, you must adopt a strict anhydrous technique.[1][5][6] Review and implement the following critical steps:
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures.[7] Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvent Purity: Use only anhydrous solvents. Commercial anhydrous-grade solvents are available, but it is best practice to verify their dryness or dry them in-house. Dichloromethane (DCM), a common solvent for these reactions, can be dried by distillation over calcium hydride (CaH₂).[8][9] Tetrahydrofuran (THF) can be dried by distillation from sodium/benzophenone.[8][9]
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, should be performed under an inert atmosphere.[1][6] This prevents atmospheric moisture from entering the reaction vessel. A nitrogen or argon manifold with well-sealed septa is crucial.
-
Reagent Handling: Ensure all other reagents, including your nucleophile and any bases, are anhydrous. If necessary, dry them using appropriate methods before adding them to the reaction.
Q2: I'm seeing inconsistent yields between different reaction runs, even when I think I'm following the same procedure. How can I improve reproducibility?
A2: Inconsistent yields are almost always a result of subtle variations in reaction conditions, with moisture being the most likely variable.[5] What may seem like a minor deviation can have a significant impact when working with a highly sensitive reagent.
Troubleshooting Workflow for Reproducibility:
To systematically eliminate variables, follow this decision-making workflow.
Key Actions for Standardization:
-
Quantify Solvent Dryness: If possible, use Karl Fischer titration to get a precise measurement of the water content (in ppm) of your solvent before each use.[10] This removes any guesswork.
-
Consistent Reagent Source: Use reagents from the same supplier and lot number for a series of experiments to minimize variability.
-
Document Everything: Keep a detailed log of every step, including the time glassware spent in the oven, the age of the solvent drying agent, and the source of your reagents. This will help you identify patterns if inconsistencies persist.
Frequently Asked Questions (FAQs)
This section addresses broader questions about handling, storage, and reaction setup.
Q1: What are the absolute first steps I should take before starting any reaction with this compound?
A1: A successful experiment begins long before the reagents are mixed.
-
Safety First: Read the Safety Data Sheet (SDS). Acyl chlorides are corrosive and react with moisture to release HCl gas.[1][11][12] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12]
-
Plan Your Anhydrous Strategy: Decide on your method for drying glassware, solvents, and other reagents. Assemble all necessary equipment for working under an inert atmosphere.
-
Check Reagent Quality: Visually inspect the this compound. It should be a solid.[13][14] If it appears discolored or has a strong acidic smell (indicating decomposition), its quality may be compromised.
Q2: How do I properly select and prepare my solvent to prevent hydrolysis?
A2: Solvent choice and preparation are paramount.
-
Selection: Choose a non-protic solvent in which your reactants are soluble. Dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are common choices. Avoid protic solvents like alcohols or water, as they will react directly with the acyl chloride.[4][15]
-
Preparation: Never assume a "new" bottle of solvent is perfectly dry. The table below outlines common drying methods for suitable solvents. For the most sensitive reactions, distillation is the gold standard. For many applications, storage over activated molecular sieves is sufficient.[9][10]
| Solvent | Recommended Drying Agent(s) | Method & Comments | Water Content (ppm) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill. Very effective. | ~1 ppm |
| Activated 3Å Molecular Sieves | Store over sieves for 48-72h. | <10 ppm[9][10] | |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent blue/purple color appears, then distill. Color indicates dryness.[8] | <5 ppm |
| Activated 3Å Molecular Sieves | Store over sieves for 48-72h. | <10 ppm[9][10] | |
| Toluene | Sodium/Benzophenone | Reflux and distill. | <10 ppm |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill. Highly hygroscopic.[10] | ~10-30 ppm |
Table 1: Common Solvents and Recommended Drying Techniques. Data compiled from multiple sources.[8][9][10]
Q3: What is the role of a base in these reactions, and which one should I choose?
A3: Most reactions with acyl chlorides, such as amide or ester formation, release one equivalent of hydrochloric acid (HCl).[2][16] This acidic byproduct can cause side reactions or protonate your nucleophile, rendering it unreactive. A base is added to neutralize this HCl.
-
Choosing a Base: The ideal base is a non-nucleophilic sterically hindered amine.
-
Recommended: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices. They are basic enough to scavenge HCl but are too bulky to attack the electrophilic acyl chloride themselves.
-
Use with Caution: Pyridine can be used, but it is less hindered and can sometimes act as a nucleophilic catalyst, which may or may not be desirable.
-
Avoid: Do not use nucleophilic bases like sodium hydroxide or other metal hydroxides, as they will readily hydrolyze the acyl chloride.[15]
-
In some cases, two equivalents of an amine nucleophile can be used, where one equivalent forms the product and the second acts as the base to neutralize the HCl byproduct.[17]
Q4: What are the best practices for storing and handling this reagent?
A4: Proper storage is essential to maintain the reagent's integrity over time.
-
Storage Environment: Store this compound in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and strong bases.[1][12] A desiccator cabinet is an ideal storage location.
-
Inert Atmosphere: For long-term storage, consider storing the container inside a larger vessel that can be flushed with an inert gas, or use a glovebox. Sealing the cap threads with paraffin film can also help minimize moisture ingress.
-
Handling: When weighing and dispensing the solid, do so as quickly and efficiently as possible, preferably under a blanket of inert gas, to minimize its exposure to atmospheric moisture.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Aceto Corporation. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
Quora. (2021). What can be done to increase the yield of a reaction even if the reaction does not go to completion? [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
Save My Exams. (2025). Acylation Mechanism. [Link]
-
Reddit. (2023). Acetyl Chloride Storage. [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]
-
J. Michael Griggs. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemrevise.org [chemrevise.org]
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- 11. nj.gov [nj.gov]
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- 14. This compound CAS#: 67305-24-2 [amp.chemicalbook.com]
- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 16. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 17. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Reactions Involving 5-Methyl-4-isoxazolecarbonyl Chloride
Welcome to the technical support center for 5-Methyl-4-isoxazolecarbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Introduction: The Chemistry of this compound
This compound is a highly reactive acyl chloride commonly employed in the synthesis of amides, esters, and other derivatives. Its utility is prominent in the pharmaceutical industry, for instance, in the synthesis of the immunosuppressive drug Leflunomide.[1][2] As with any reactive chemical, understanding its potential side reactions is crucial for optimizing yield, purity, and overall success of your synthetic route. This guide will delve into the common side products and challenges, providing actionable insights and protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?
A low yield in your amidation reaction can stem from several factors. The most common culprits are:
-
Hydrolysis of the acyl chloride: this compound is sensitive to moisture.[1] Any water present in your solvent, amine, or reaction atmosphere will hydrolyze the acyl chloride back to its corresponding carboxylic acid (5-methylisoxazole-4-carboxylic acid), rendering it unreactive towards your amine.
-
Insufficient amine: The reaction between an acyl chloride and a primary or secondary amine generates one equivalent of hydrochloric acid (HCl).[3][4][5] This HCl will protonate the amine starting material, forming an unreactive ammonium salt.[3][4][6] Therefore, a minimum of two equivalents of the amine are required: one to act as the nucleophile and the other to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine can be used as an acid scavenger.[1]
-
Competitive side reactions of the isoxazole ring: The isoxazole ring itself can be reactive under certain conditions, leading to byproducts.[1][2]
Q2: I'm observing an unexpected byproduct with a cyano group in my reaction. What is it and how can I prevent its formation?
This is likely the byproduct 2-cyanoacetoacetic-anilide derivative, often referred to as CATA in the context of Leflunomide synthesis.[1][2]
-
Mechanism of Formation: This byproduct arises from the abstraction of the acidic proton at the 3-position of the isoxazole ring by a strong base.[1][2] This leads to ring opening and subsequent rearrangement to form the cyano-containing compound.
-
Prevention:
-
Control of Basicity: Avoid using strong, non-hindered bases. If an external base is needed, opt for a hindered base like N,N-diisopropylethylamine.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-15 °C) can significantly suppress this side reaction.[1]
-
Order of Addition: Adding the acyl chloride slowly to the amine solution can help to maintain a low concentration of the reactive acyl chloride at any given time, disfavoring the ring-opening pathway.
-
Q3: How can I confirm the purity of my this compound starting material?
Ensuring the purity of your acyl chloride is critical. Impurities can lead to a host of downstream issues.
-
NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the starting carboxylic acid or any residual solvent from its preparation.
-
FT-IR Spectroscopy: The acyl chloride should show a characteristic C=O stretch at a higher wavenumber (typically ~1780-1815 cm⁻¹) compared to the corresponding carboxylic acid (~1700-1725 cm⁻¹).
-
Hydrolysis Test: A simple qualitative test is to carefully add a small amount to water. A vigorous reaction with the evolution of HCl gas indicates the presence of the acyl chloride.
Part 2: Troubleshooting Guides
Troubleshooting Scenario 1: Hydrolysis of Acyl Chloride and Amide Product
Issue: Low yield of the desired amide and the presence of 5-methylisoxazole-4-carboxylic acid in the crude product.
Root Cause Analysis: This points towards hydrolysis of either the starting acyl chloride or the final amide product.[1]
Troubleshooting Workflow:
Caption: Simplified mechanism of CATA formation.
Quantitative Data on Reaction Conditions:
| Parameter | Condition A (High CATA) | Condition B (Low CATA) |
| Base | Potassium Hydroxide | Triethylamine [1] |
| Temperature | Reflux | 0-15 °C [1] |
| Addition | Rapid addition of base | Slow addition of acyl chloride |
Optimized Protocol to Avoid Ring Opening:
-
Reagent Selection:
-
Amine: Use 2.2 equivalents of the primary/secondary amine, or 1.1 equivalents of the amine and 1.2 equivalents of a hindered non-nucleophilic base like N,N-diisopropylethylamine.
-
Solvent: Aprotic, anhydrous solvents like toluene or THF are suitable. 2. Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (and hindered base, if applicable) in the solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. [1] * Stir the reaction at this temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with a standard work-up.
-
References
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
-
Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). The Chemistry Shed. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Ring Closure of Nitroalkylmalonates for the Synthesis of Isoxazolines under the Acylation Conditions. ResearchGate. [Link]
-
Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown. [Link]
-
A simple and efficient one-pot synthesis of amides from carboxylic acids using thionyl chloride in the presence of triethylamine. Royal Society of Chemistry. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
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- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
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- 4. savemyexams.com [savemyexams.com]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Strategies to Improve the Yield of 5-Methylisoxazole-4-Carboxamides
Welcome to the technical support center for the synthesis of 5-methylisoxazole-4-carboxamides. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. We will explore the critical steps of the synthesis, from the formation of the isoxazole core to the final amide coupling, providing field-proven insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for 5-methylisoxazole-4-carboxamides, and where are the typical yield-loss points?
The most established pathway involves a multi-step process, each with potential pitfalls affecting the overall yield. The core sequence is:
-
Formation of an activated intermediate , typically ethyl ethoxymethyleneacetoacetate from ethyl acetoacetate.
-
Cyclization with a hydroxylamine source to form the key intermediate, ethyl 5-methylisoxazole-4-carboxylate.
-
Saponification (Hydrolysis) of the ester to 5-methylisoxazole-4-carboxylic acid.
-
Activation of the carboxylic acid , often by conversion to an acid chloride.
-
Amide coupling with the desired primary or secondary amine to yield the final product.[1][2][3]
Yield loss is common at the cyclization step due to the formation of regioisomers and during the final amide coupling and purification stages due to incomplete reactions or side-product formation.
Q2: My final product is difficult to purify. Are there general strategies to improve purity and isolation yield?
Purification challenges often stem from unreacted starting materials or by-products from side reactions. A crucial strategy is to ensure each intermediate is as pure as possible before proceeding. For the penultimate intermediate, 5-methylisoxazole-4-carboxylic acid, crystallization is highly effective. A specialized solvent system of 2% acetic acid in toluene has been shown to dramatically reduce impurity levels, increasing purity from ~98% to over 99.9%.[1][4] For the final amide product, if silica gel chromatography is challenging, consider crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) or using solid-supported reagents for the coupling step, which simplifies workup by allowing removal of by-products through simple filtration.[5]
Troubleshooting Guide by Synthetic Stage
Part 1: Synthesis of 5-Methylisoxazole-4-Carboxylic Acid
This precursor is the cornerstone of the final product. Low yield or purity here will cascade through the rest of the synthesis.
Workflow for Precursor Synthesis
Caption: Key steps for synthesizing the carboxylic acid precursor.
Q: My cyclization reaction (Step 2) gives a low yield of the desired ethyl 5-methylisoxazole-4-carboxylate and a significant amount of the 3-methyl isomer. How can I improve regioselectivity?
A: This is a classic problem in isoxazole synthesis. The formation of the undesired ethyl 3-methylisoxazole-4-carboxylate isomer arises from the hydroxylamine attacking the wrong carbon.
Causality & Solution: The key is rigorous temperature control. The regioselectivity of the hydroxylamine's nucleophilic attack is highly temperature-dependent. Running the reaction at low temperatures, specifically between -20°C and 0°C, favors the desired reaction pathway.[1][2] It is believed that at lower temperatures, the attack of the nitrogen lone pair on the ethoxymethylene carbon is kinetically favored over attack at the carbonyl carbon, thus minimizing the formation of the 3-methyl isomer.[2]
| Parameter | Standard Condition | Recommended Optimized Condition | Rationale |
| Temperature | Room Temperature | -20°C to 0°C (ice-salt-acetone bath)[1][2] | Increases regioselectivity, minimizing isomeric impurity formation.[2] |
| Hydroxylamine Source | Hydroxylamine HCl | Hydroxylamine Sulfate[1][2] | Often used in established industrial processes. |
| Base | Strong Base (e.g., NaOH) | Mild Base (e.g., Sodium Acetate)[1][2] | Avoids potential side reactions associated with stronger bases. |
Q: The hydrolysis of my ester (Step 3) is slow and requires long reflux times, leading to decomposition and lower yield. What's a better method?
A: Prolonged exposure to harsh acidic conditions at high temperatures can degrade the isoxazole ring.[2] While mixtures of acetic acid and HCl are sometimes used, they can require reaction times as long as 9 hours.[2]
Solution: A more efficient and higher-yielding method is to use 60% aqueous sulfuric acid.[2] This method drastically reduces the reaction time to approximately 3.5 hours.[2] The protocol involves heating the mixture to around 85°C while continuously distilling off the ethanol formed during the reaction.[4] This removal of a product (Le Châtelier's principle) drives the reaction to completion more quickly and at a lower temperature, preventing the formation of by-products associated with prolonged reflux.[2]
Part 2: Amide Bond Formation
This final step is critical for generating the target molecule. Success hinges on proper activation of the carboxylic acid and choosing the right coupling conditions.
Q: I'm getting a low yield in my final amide coupling step. How do I choose the best coupling reagent or activation method?
A: Low yields in amide coupling can result from poor activation of the carboxylic acid, side reactions, or the use of a coupling reagent ill-suited for your specific amine. There are two primary strategies: conversion to an acid chloride or using a modern coupling reagent.
Strategy 1: Activation via Acid Chloride
This is a robust, cost-effective method. The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-methylisoxazole-4-carbonyl chloride.[1][6] This intermediate is then reacted with the target amine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl by-product.[1]
-
Troubleshooting: If this method fails, ensure your thionyl chloride is fresh, as it can decompose over time. The reaction to form the acid chloride should be run under anhydrous conditions and often benefits from gentle heating (e.g., 45-80°C).[6] The subsequent reaction with the amine should be done at a reduced temperature (e.g., 0-15°C) to control the exotherm and minimize side reactions.[1]
Strategy 2: Direct Coupling with Reagents
Modern coupling reagents offer milder conditions and can be more effective for sensitive or sterically hindered substrates. They work by converting the carboxylic acid's hydroxyl group into a better leaving group in situ.
| Reagent Class | Examples | Mechanism & Use Case | Key By-product |
| Carbodiimides | DCC, EDC, Si-DCC[5] | Forms an O-acylisourea intermediate that is attacked by the amine. Often used with additives like HOBt to reduce epimerization and improve yield. | Insoluble urea (e.g., DCU), which is removed by filtration. |
| Uronium/Aminium Salts | HBTU, HATU[7], HCTU | Reacts with the carboxylic acid to form an activated ester, which then reacts with the amine. Highly efficient but can form a guanidinium by-product if the amine is added first. | Tetramethylurea. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an activated ester. Known for being very effective but can be more expensive. | Phosphine oxide derivatives. |
Mechanism of Carbodiimide Coupling
Caption: Amide coupling via a DCC-activated intermediate.
Recommendation: For general-purpose synthesis, activation with thionyl chloride is a reliable starting point.[1][6] If yields are poor or if your amine is particularly valuable or sensitive, switch to a uronium salt like HATU, which is known for high efficiency.[7]
Experimental Protocols
Protocol 1: Optimized Hydrolysis of Ethyl 5-Methylisoxazole-4-carboxylate[2][4]
-
To a round-bottom flask equipped with a mechanical stirrer and a distillation head, add crude ethyl 5-methylisoxazole-4-carboxylate (1 part by weight).
-
Add 60% aqueous sulfuric acid (approx. 1.1 parts by weight).
-
Heat the mixture to 85°C with vigorous stirring.
-
Continuously distill the ethanol by-product as it is formed.
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid product by filtration and wash with cold water.
-
For maximum purity, recrystallize the crude acid from a 2% acetic acid in toluene mixed solvent.[1][4]
Protocol 2: Amide Coupling via Acid Chloride Formation[1][6]
-
Acid Chloride Formation: In a dry flask under a nitrogen atmosphere, combine 5-methylisoxazole-4-carboxylic acid (1 equivalent) and thionyl chloride (SOCl₂) (3-4 equivalents). Alternatively, use toluene as a solvent.
-
Heat the mixture to 45-50°C and stir for 4 hours, or until gas evolution ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride as a liquid or low-melting solid. Proceed immediately to the next step.
-
Amide Formation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., toluene, DCM) and cool the flask to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of the desired amine (1 equivalent) and triethylamine (1 equivalent) in the same solvent.
-
Add the amine/triethylamine solution dropwise to the stirred, cold acid chloride solution, maintaining the internal temperature below 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Process the reaction mixture by washing with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude carboxamide, which can then be purified by crystallization or chromatography.
References
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
- A Method for Synthesizing Leflunomide.
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. WIPO Patentscope. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. silicycle.com [silicycle.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reactions with 5-Methyl-4-isoxazolecarbonyl Chloride
Welcome to the technical support center for handling 5-Methyl-4-isoxazolecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of reactions involving this highly reactive acyl chloride. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively, grounded in established scientific principles.
Introduction: The Challenge of a Reactive Acyl Chloride
This compound is a valuable reagent in organic synthesis, particularly for the formation of amides and esters. However, like most acyl chlorides, its reactions are often highly exothermic.[1][2][3] The high reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. Reactions with nucleophiles such as amines and alcohols can proceed very rapidly, leading to a significant release of heat.[2]
A rapid increase in temperature, if not properly controlled, can lead to several undesirable outcomes:
-
Thermal Runaway: An uncontrolled escalation of the reaction rate and temperature, potentially causing the solvent to boil and leading to a dangerous pressure buildup.[1][4]
-
Side Product Formation: Higher temperatures can promote side reactions, reducing the yield and purity of the desired product.
-
Reagent Decomposition: The isoxazole ring itself may be susceptible to degradation under harsh thermal conditions.
This guide provides a framework for understanding and mitigating these risks through careful planning and execution of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have before working with this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its corrosivity and its violent reaction with water and other nucleophiles.[5][6] It causes severe skin burns and eye damage.[5][7] Contact with moisture, including humidity in the air, will lead to the formation of hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.[5][8] The most significant operational hazard is the potential for a thermal runaway due to its highly exothermic reactions with nucleophiles.[1][4]
Q2: I am planning to react this compound with a primary amine. What is the fundamental cause of the exotherm?
A2: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is a thermodynamically favorable process, forming a stable amide bond and the byproduct, hydrogen chloride.[1] The formation of these stable products releases a significant amount of energy as heat.
Q3: What is the purpose of adding a non-nucleophilic base, like triethylamine or DIPEA, to my reaction?
A3: A non-nucleophilic base is crucial for scavenging the hydrogen chloride (HCl) that is generated during the reaction.[1] If not neutralized, the HCl can protonate your amine nucleophile, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping your reaction. The neutralization of HCl by the amine base is also an acid-base reaction, which is itself exothermic and contributes to the overall heat generation of the process.
Q4: Can I use an aqueous solution to quench a reaction involving this compound?
A4: While water does react with and quench acyl chlorides, the reaction is violent and highly exothermic.[3][5] Adding an aqueous solution directly to a concentrated reaction mixture is extremely dangerous and can cause splattering and a rapid temperature increase.[4] A controlled quench is necessary, which typically involves slowly adding the reaction mixture to a separate, well-stirred, and cooled quenching solution.[1]
Troubleshooting Guide for Exothermic Events
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiment.
Issue 1: The internal temperature of my reaction is rising too quickly, even with slow addition of the acyl chloride.
-
Immediate Action:
-
Stop the addition of the this compound immediately.
-
Ensure your reaction vessel is adequately submerged in a properly functioning cooling bath (e.g., ice-water, dry ice/acetone).
-
Increase the stirring rate to maximize heat transfer to the cooling bath.
-
-
Follow-up Analysis and Solution:
-
Question: Was the concentration of my reagents too high?
-
Answer: High concentrations lead to a faster reaction rate and more heat generated per unit volume. Consider diluting both the nucleophile solution and the acyl chloride solution with more anhydrous, inert solvent.
-
-
Question: Is my cooling bath efficient enough for the scale of the reaction?
-
Answer: For larger scale reactions, an ice bath may not have sufficient cooling capacity. You may need to use a cryostat for active cooling or an ice-salt bath for lower temperatures.
-
-
Question: Was the initial temperature of the reactants low enough before starting the addition?
-
Answer: Always ensure that the solution of the nucleophile is pre-cooled to the target temperature (e.g., 0 °C) before starting the addition of the acyl chloride.
-
-
Issue 2: My reaction mixture is fuming excessively, even under an inert atmosphere.
-
Immediate Action:
-
Ensure there is adequate ventilation in your fume hood.
-
Check that your inert gas flow is not too high, which could be blowing vapors out of the reaction vessel.
-
Re-evaluate your base addition. Fuming is likely due to the release of HCl gas.
-
-
Follow-up Analysis and Solution:
-
Question: Is the non-nucleophilic base being added effectively?
-
Answer: The HCl byproduct is reacting with atmospheric moisture to create fumes. Ensure that your non-nucleophilic base (e.g., triethylamine) is present in the reaction flask with the nucleophile before you start the addition of the acyl chloride. This allows for the immediate neutralization of the generated HCl.
-
-
Question: Are my reagents and solvents truly anhydrous?
-
Answer: Traces of water in your reagents or solvent will react with the acyl chloride to produce HCl gas.[5] Always use freshly dried solvents and ensure your reagents are anhydrous.
-
-
Issue 3: The reaction seems to have stalled; TLC/LC-MS analysis shows unreacted starting material even after the full addition of the acyl chloride.
-
Immediate Action:
-
Maintain the low temperature and continue stirring.
-
Take an aliquot for analysis to confirm the stall.
-
-
Follow-up Analysis and Solution:
-
Question: Was a sufficient amount of base used?
-
Answer: A common cause for stalling is the protonation of the nucleophile by HCl. Ensure you have used at least a stoichiometric equivalent (typically 1.1 to 1.2 equivalents) of the non-nucleophilic base relative to the acyl chloride. If you suspect insufficient base, you can try adding a small amount of additional base to see if the reaction restarts.
-
-
Question: Is the reaction temperature too low?
-
Answer: While crucial for controlling the exotherm, an excessively low temperature might slow the reaction rate to a crawl. Once the addition is complete and the initial exotherm has subsided, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[1]
-
-
Experimental Protocols and Data
Table 1: Typical Reaction Parameters for Amidation
| Parameter | Recommended Value | Rationale |
| Temperature | 0 to 5 °C | To control the initial rate of reaction and manage heat generation.[9][10] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be inert to the reactants and capable of dissolving them.[1] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | To neutralize the HCl byproduct without competing as a nucleophile.[1][9] |
| Equivalents of Base | 1.1 - 1.2 eq. | To ensure complete neutralization of HCl and drive the reaction to completion. |
| Addition Rate | Dropwise over 30-60 minutes | Slow, controlled addition is the primary method for managing the exotherm. |
Protocol 1: Controlled Amidation Reaction (Illustrative Example)
This protocol describes a standard procedure for reacting this compound with a generic primary amine.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet (Nitrogen or Argon), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Controlled Addition: Transfer the acyl chloride solution to the addition funnel and add it dropwise to the stirred amine solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0 °C for 1 hour. Monitor the reaction's progress by TLC or LC-MS.
-
Completion: If the reaction is not complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Quenching: Once complete, slowly transfer the reaction mixture to a separate beaker containing a vigorously stirred ice-water solution to quench any remaining acyl chloride.
-
Workup: Proceed with standard aqueous workup and purification.
Protocol 2: Safe Quenching of Unused this compound
This protocol is for neutralizing excess or waste this compound.
-
Setup: In a fume hood, place a beaker of a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or isopropanol) in an ice bath with magnetic stirring.[4][11][12]
-
Dilution: Dilute the this compound with an inert solvent like toluene or DCM.
-
Slow Addition: Using a dropping funnel or a pipette, add the diluted acyl chloride solution very slowly to the vigorously stirred quenching solution.
-
Monitoring: Monitor for gas evolution (CO2 if using bicarbonate, HCl if using alcohol) and temperature increase. If either becomes too vigorous, stop the addition until it subsides.
-
Neutralization: Once the addition is complete, continue stirring for at least 30 minutes to ensure all the acyl chloride has been quenched. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before disposal.
Visual Diagrams and Workflows
Factors Influencing Exothermicity
The following diagram illustrates the key factors that contribute to the exothermic nature of the reaction. Managing these factors is key to a safe experiment.
Caption: Decision workflow for managing a temperature excursion.
References
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (WO2003042193A1).
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
KGROUP. (n.d.). QUENCHING OF LITHIUM ANHYDRIDE (LAH). Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Molecules, 26(11), 3245. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (US20030139606A1).
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. kgroup.du.edu [kgroup.du.edu]
Purification techniques to remove unreacted 5-Methyl-4-isoxazolecarbonyl chloride
Welcome to the technical support guide for handling and purifying 5-Methyl-4-isoxazolecarbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this highly reactive intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemistry involved, enabling you to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions & Core Chemical Principles
This section addresses the most common issues and foundational concepts necessary for successfully purifying this compound.
Q1: I've just synthesized this compound. What are the most critical factors to consider before purification?
A: The single most critical factor is the compound's identity as an acyl chloride .[1] Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to hydrolysis.[2][3] This means any contact with water—including atmospheric moisture—will rapidly convert your product back to the starting material, 5-methylisoxazole-4-carboxylic acid.[4] Therefore, all glassware must be rigorously dried (oven or flame-dried), and all solvents and reagents must be anhydrous. Operations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the likely impurities in my crude product?
A: The impurity profile depends on your synthetic route, but it typically includes:
-
Unreacted Starting Material: 5-methylisoxazole-4-carboxylic acid.
-
Excess Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents used for the synthesis.[5][6][7]
-
Reaction Byproducts: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed when using thionyl chloride.[7]
-
Solvents: The reaction is often performed in solvents like toluene.[6]
-
Degradation Products: The primary degradation product is the hydrolyzed carboxylic acid, formed from inadvertent exposure to moisture.
Q3: My standard purification protocol involves a water wash and silica gel chromatography. Why did these methods fail?
A: This is a classic and understandable mistake for those new to acyl chloride chemistry. These standard techniques are fundamentally incompatible with this functional group.
-
Aqueous Wash (Water or Brine): As explained in Q1, water will violently and exothermically react with your acyl chloride, leading to complete hydrolysis back to the carboxylic acid.[4] You will lose your desired product.
-
Silica Gel Chromatography: Silica gel's surface is covered with hydroxyl (-OH) groups. These groups will act as nucleophiles, reacting with the this compound and covalently bonding it to the column. Your product will be destroyed, and you will recover little to no desired material. Gas chromatography is also challenging due to the high reactivity causing hydrolysis on the column.[8]
Section 2: Troubleshooting and Purification Strategies
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My NMR/IR spectrum shows a significant amount of 5-methylisoxazole-4-carboxylic acid. How can I remove it?
A: The presence of the starting carboxylic acid is the most common impurity. Since an aqueous acid-base extraction is not an option, the best method is high-vacuum fractional distillation .[7] The acyl chloride is typically more volatile than the corresponding carboxylic acid. By carefully heating the mixture under reduced pressure, you can distill the pure this compound, leaving the less volatile carboxylic acid behind.
Q5: How do I remove the excess thionyl chloride (SOCl₂) from my reaction mixture?
A: Thionyl chloride has a relatively low boiling point (76 °C at atmospheric pressure).[1] It can be effectively removed before distilling your product by evaporation under reduced pressure (using a rotary evaporator with a proper trap system to handle the corrosive vapors). A short path distillation can also be performed to remove the bulk of the SOCl₂ before the fractional distillation of the main product.[7]
Q6: My purified product is a clear liquid/solid, but it turns yellow and fumes upon standing. What is happening and how can I store it?
A: This indicates decomposition, likely due to trace moisture or atmospheric exposure.[2] The fuming is hydrogen chloride (HCl) gas being released as the acyl chloride reacts with water vapor.[2] Proper storage is critical to maintain purity.
-
Storage Conditions: Store in a tightly sealed glass container (a septa-sealed flask is ideal) with a Teflon-lined cap.
-
Atmosphere: Purge the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a freezer (-20 °C) to slow down any potential decomposition pathways.
-
Drying Agents: While you can store the compound over molecular sieves, ensure the sieves are properly activated and added to the freshly distilled, pure compound.[9]
Section 3: Detailed Purification Protocols
Here we provide step-by-step guides for the most effective purification techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [10]
Protocol 1: High-Vacuum Fractional Distillation
This is the preferred method for purifying this compound.
-
Preparation: Assemble a fractional distillation apparatus using oven-dried glassware. Ensure all joints are well-sealed with high-vacuum grease. Include a Vigreux column to improve separation efficiency.
-
Initial Evaporation: If the crude product contains a significant amount of low-boiling solvent or excess thionyl chloride, remove it first via rotary evaporation.
-
Distillation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly apply vacuum from a high-performance pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Gently heat the distillation pot using an oil bath. Monitor the head temperature closely.
-
Fraction Collection: Collect any initial low-boiling fractions (foreruns) separately. When the temperature stabilizes at the expected boiling point of your product, switch to a new, clean, and dry receiving flask.
-
Completion: Stop the distillation once the product has been collected, leaving the high-boiling residue (unreacted carboxylic acid) in the distillation pot.
-
Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere container for storage.
Protocol 2: Recrystallization (If Product is Solid)
Some sources describe the product as a solid.[11] If your crude material solidifies, recrystallization is a viable alternative to distillation.
-
Solvent Selection: Choose a non-protic, anhydrous solvent in which the acyl chloride is soluble at high temperatures but poorly soluble at low temperatures. A hydrocarbon solvent like hexane or a mixture of ethyl acetate and hexanes may be effective.
-
Dissolution: In a dry flask under an inert atmosphere, add the minimum amount of hot, anhydrous solvent to the crude solid to fully dissolve it.
-
Cooling: Slowly cool the solution to room temperature, then transfer it to a freezer or ice bath to induce crystallization. Slow cooling is key to forming pure crystals.
-
Isolation: Quickly filter the cold slurry using a Büchner funnel, washing the crystals with a small amount of ice-cold, anhydrous solvent. Do not use vacuum for an extended period, as this will pull moist air through your product. An inert-gas filtration setup (Schlenk filtration) is highly recommended.
-
Drying: Dry the crystals under high vacuum in a desiccator containing a suitable drying agent (e.g., P₄O₁₀).
Section 4: Data Summaries & Visual Workflows
Table 1: Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClNO₂ | [11][12] |
| Molecular Weight | 145.54 g/mol | [11][12] |
| Appearance | Liquid / Solid | [11][12] |
| Reactivity | Highly reactive with water, alcohols, and amines. Corrosive. | [1][4][10] |
| CAS Number | 67305-24-2 | [11][12] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| High-Vacuum Distillation | Excellent for separating components with different boiling points. Yields very pure liquid product. | Requires specialized glassware and high vacuum. Potential for thermal decomposition if overheated. | Removing non-volatile impurities like carboxylic acids from a liquid or low-melting solid product.[7][13] |
| Recrystallization | Very effective for achieving high purity for solid compounds. | Requires finding a suitable anhydrous solvent system. Can have lower yields than distillation. | Purifying a product that is reliably a solid at room temperature.[6] |
Visual Diagrams
Caption: The problematic hydrolysis of this compound.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Step-by-step workflow for high-vacuum distillation.
References
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (US20030139606A1).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (WO2003042193A1).
-
4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- . PubChem, National Center for Biotechnology Information. [Link]
-
Acyl chloride. Wikipedia. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (CN1535960A).
-
Triphenylchloromethane. Organic Syntheses Procedure. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
-
Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
-
Drying agents for Acyl halides. Reddit r/OrganicChemistry. [Link]
-
This compound | CAS 67305-24-2. Chemical-Suppliers.com. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
-
Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science, Oxford Academic. [Link]
Sources
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. savemyexams.com [savemyexams.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound 67305-24-2 [sigmaaldrich.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
Optimizing solvent choice for reactions with 5-Methyl-4-isoxazolecarbonyl chloride
Technical Support Center: 5-Methyl-4-isoxazolecarbonyl Chloride
Welcome to the dedicated technical support guide for this compound (CAS 67305-24-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. The key to unlocking its synthetic potential lies in the judicious choice of solvent, a parameter that profoundly influences reaction kinetics, yield, and purity. This guide provides in-depth, field-proven insights into solvent optimization through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound to consider for solvent selection?
A1: this compound is a highly reactive acyl chloride.[1][2] Its reactivity is governed by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The most critical properties to consider are:
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High Reactivity: As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution.[3][4] This means it will react vigorously with any nucleophilic or protic solvent, such as water, alcohols, and primary or secondary amines.[1][5]
-
Moisture Sensitivity: The compound reacts violently with water, hydrolyzing to the corresponding carboxylic acid (5-Methyl-4-isoxazolecarboxylic acid) and releasing corrosive hydrogen chloride (HCl) gas.[1][5] This necessitates the use of anhydrous (dry) solvents and inert atmospheric conditions (e.g., nitrogen or argon) for all reactions.[5][6]
-
Solubility: While its solubility in water is listed, this is misleading as it corresponds to a reaction, not dissolution.[5][7] It is generally soluble in a range of anhydrous aprotic organic solvents. Preliminary solubility tests in the intended solvent are always recommended.
Q2: What are the most common applications for this reagent, and what are the initial solvent recommendations?
A2: This reagent is primarily used as an acylating agent to introduce the 5-methyl-4-isoxazoloyl moiety into molecules. The three most common transformations are:
-
Amide Formation (Amidation): Reaction with primary or secondary amines.
-
Recommended Solvents: Aprotic, non-nucleophilic solvents are essential. Dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, ethyl acetate, and acetonitrile are suitable choices.[10][11] The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, Hünig's base) to scavenge the HCl byproduct.[10]
-
-
Ester Formation (Esterification): Reaction with alcohols or phenols.
-
Friedel-Crafts Acylation: Reaction with aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst.
-
Recommended Solvents: Strictly anhydrous, non-coordinating solvents are mandatory. Chlorinated solvents like DCM or DCE are common.[12] For specific applications, less polar solvents like carbon disulfide (CS₂) or polar solvents like nitrobenzene have been used, which can influence regioselectivity.[13][14] It is critical that the solvent does not react with or deactivate the Lewis acid catalyst.
-
Q3: Which solvents should be strictly avoided?
A3: Due to the high reactivity of the acyl chloride functional group, the following solvents must be avoided:
-
Protic Solvents: Water, alcohols (methanol, ethanol, etc.), and any solvent with acidic protons.
-
Nucleophilic Solvents: Primary and secondary amines (unless they are the intended reagent).
-
Reactive Solvents: Solvents that can react under the specific reaction conditions. For example, in Friedel-Crafts reactions, solvents that can coordinate strongly with the Lewis acid catalyst (e.g., DMF, DMSO) should be avoided.
Q4: How does solvent polarity impact reaction outcomes?
A4: Solvent polarity can have a significant effect, particularly in Friedel-Crafts acylations. While a universal rule is difficult to establish, some general principles apply:
-
Solubility: The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture. A solvent with appropriate polarity is key.
-
Reaction Rate: Polar solvents can sometimes accelerate reactions by stabilizing charged intermediates or transition states. However, the effect is not always predictable and can be substrate-dependent.[15]
-
Regioselectivity: In reactions with multiple possible outcomes, such as the acylation of naphthalene, solvent choice can direct the reaction to favor one isomer over another. For instance, non-polar solvents may favor the kinetically controlled product, while polar solvents can facilitate equilibration to the thermodynamically more stable product.[13]
Troubleshooting Guide
Problem: My reaction yield is very low or zero.
This is a common issue that can often be traced back to solvent and reagent integrity.
-
Possible Cause 1: Reagent Decomposition by Water
-
Explanation: this compound is highly sensitive to moisture.[5] Trace amounts of water in the solvent or on the glassware will hydrolyze the acyl chloride, rendering it inactive. In Friedel-Crafts reactions, water will also deactivate the Lewis acid catalyst.[12][14][16]
-
Solution:
-
Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or purify/dry solvents using standard laboratory techniques (e.g., distillation from a drying agent, passing through an activated alumina column).
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven ( >100 °C) for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.[17]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
-
Possible Cause 2: Poor Solubility of Reactants
-
Explanation: If your starting materials (the substrate or the acyl chloride) are not fully dissolved, the reaction will be heterogeneous and likely very slow or incomplete.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with your substrate in a few different recommended anhydrous solvents (see Table 1).
-
Increase Polarity: If the substrate is polar, a more polar aprotic solvent like acetonitrile or THF might be a better choice than toluene or hexanes.
-
Co-solvent System: In some cases, a mixture of solvents can achieve the desired solubility.
-
-
-
Possible Cause 3: Unintended Reaction with the Solvent
-
Explanation: You may have inadvertently chosen a solvent that is reactive under the experimental conditions. For example, using THF at elevated temperatures with a strong Lewis acid can lead to solvent polymerization.
-
Solution: Review the compatibility of your chosen solvent with all reagents and reaction conditions. Stick to well-established, non-reactive solvents for the specific transformation you are performing.
-
Problem: I am observing significant impurity formation.
-
Possible Cause 1: Solvent Impurities
-
Explanation: Lower-grade solvents may contain impurities (e.g., water, alcohols) that can react with the acyl chloride to form side products.
-
Solution: Use high-purity, anhydrous-grade solvents appropriate for the reaction. If necessary, purify the solvent before use.
-
-
Possible Cause 2: Solvent-Mediated Side Reactions
-
Explanation: The solvent can sometimes play a direct role in side reactions. For example, in Friedel-Crafts reactions, using an aromatic solvent like benzene or toluene can lead to competitive acylation of the solvent itself.
-
Solution: Choose a solvent that is inert to the reaction conditions. For Friedel-Crafts reactions, halogenated solvents like DCM are often preferred for this reason.
-
Problem: The reaction work-up is difficult (e.g., emulsion formation).
-
Possible Cause: Inappropriate Solvent Choice for Biphasic Separation
-
Explanation: During the aqueous quench and extraction steps, emulsions can form, making layer separation difficult and leading to product loss.[14] This is common in Friedel-Crafts work-ups.
-
Solution:
-
Quenching Technique: Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and, if a Lewis acid was used, concentrated acid.[14][18]
-
Solvent Selection: Dichloromethane (DCM) is often used for extractions due to its high density, which places the organic layer on the bottom, and its ability to dissolve many organic compounds.[18]
-
Break the Emulsion: If an emulsion forms, adding a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[14]
-
-
Data & Visualizations
Table 1: Properties of Common Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Notes & Cautions |
| Dichloromethane (DCM) | 39.6 | 9.1 | 3.1 | Excellent general-purpose solvent. Ensure it is anhydrous. |
| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | 3.5 | Higher boiling point than DCM, useful for reactions requiring heat. |
| Tetrahydrofuran (THF) | 66.0 | 7.5 | 4.0 | Ethereal solvent. Must be anhydrous and free of peroxides. Can coordinate with Lewis acids. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | 5.8 | Polar aprotic solvent. Must be rigorously dried. |
| Toluene | 110.6 | 2.4 | 2.4 | Non-polar aromatic solvent. Can be a reactant in Friedel-Crafts. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | 4.4 | Can be used for amidations but is susceptible to hydrolysis. |
| Carbon Disulfide (CS₂) | 46.3 | 2.6 | 1.0 | Classic non-polar solvent for Friedel-Crafts. Toxic and highly flammable. |
| Nitrobenzene | 210.9 | 34.8 | 6.7 | High-boiling polar solvent for Friedel-Crafts. Toxic. |
Diagrams
Caption: Decision tree for initial solvent selection.
Caption: Workflow for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: General Amidation of this compound
This is a representative protocol and should be adapted for specific substrates.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, sufficient to dissolve the substrate, typically ~0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]
-
ResearchGate. Effect of solvent on the acylation reaction. Available from: [Link]
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
AK Lectures. Acid Chloride Reactions. Available from: [Link]
-
PubChem. 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]
-
Chemical-Suppliers.com. This compound | CAS 67305-24-2. Available from: [Link]
-
Save My Exams. Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Available from: [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
ResearchGate. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Friedel–Crafts Acylation. Available from: [Link]
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. Available from: [Link]
-
MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]
-
The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Scribd. Friedel Crafts Acylation | PDF. Available from: [Link]
-
PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212. Available from: [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
Eastfine. 42831-50-5 5-Methyl-4-isoxazolecarboxylic acid Manufacturer. Available from: [Link]
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Troubleshooting low conversion rates in 5-Methyl-4-isoxazolecarbonyl chloride couplings
Welcome to the technical support center for 5-Methyl-4-isoxazolecarbonyl chloride coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates for this specific amide bond formation. As a key building block in medicinal chemistry, successful coupling with this reagent is often critical. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion. What is the most common cause?
Short Answer: The primary suspect is the quality and integrity of your this compound. Acyl chlorides are highly reactive and exceptionally sensitive to moisture.[1][2]
Expert Explanation: this compound, like most acyl chlorides, is a potent electrophile. This high reactivity makes it effective for acylation but also highly susceptible to hydrolysis.[3] Exposure to atmospheric moisture, residual water in solvents, or wet glassware will rapidly convert the acyl chloride back to the unreactive 5-methylisoxazole-4-carboxylic acid.[2] This hydrolysis is often the single biggest contributor to complete reaction failure. Before investigating other parameters, you must rigorously confirm the quality of your starting acyl chloride.
Q2: How can I assess the quality of my this compound?
Short Answer: The most practical method is a small-scale test reaction with a simple, reliable amine like benzylamine or morpholine under strictly anhydrous conditions. You can also use spectroscopic methods if the hydrolyzed acid is the only likely impurity.
Expert Explanation: While techniques like ¹H NMR can show the presence of the corresponding carboxylic acid, a functional test is often more definitive.
-
¹H NMR Spectroscopy: In an anhydrous NMR solvent (like CDCl₃), the spectrum should be clean. The presence of a broad singlet corresponding to a carboxylic acid proton is a clear indicator of hydrolysis.
-
Functional Test (Recommended): A small-scale, rapid coupling provides undeniable proof of reactivity. See Protocol 2 for a detailed procedure. If this test reaction fails, your acyl chloride stock is compromised and should not be used.
Q3: What is the optimal base for this coupling, and why is the choice so critical?
Short Answer: A non-nucleophilic, sterically hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[4] DIPEA is often preferred.[4] The base neutralizes the HCl byproduct generated during the reaction without competing with your primary amine nucleophile.
Expert Explanation: The coupling of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1] This acid will protonate your unreacted starting amine, rendering it non-nucleophilic and halting the reaction.[4] The role of the added base is solely to scavenge this HCl.
-
Why not NaOH or K₂CO₃? Aqueous inorganic bases will violently hydrolyze the acyl chloride.
-
Why a Hindered Base? A sterically bulky base like DIPEA is less likely to act as a nucleophile itself and attack the highly reactive acyl chloride, a potential side reaction with less hindered amines like TEA.[4]
-
Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. Using a slight excess (e.g., 1.1 - 1.5 equivalents) is common practice, but a large excess should be avoided as it can sometimes promote side reactions.[5]
Troubleshooting Low Conversion: A Deeper Dive
Q4: I've confirmed my acyl chloride is active, but my conversion rate is still poor. How does solvent choice impact the reaction?
Short Answer: Use anhydrous, polar aprotic solvents. Dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are standard choices.[4] The key is to ensure all reactants remain soluble and to rigorously exclude water.
Expert Explanation: The solvent plays a crucial role in reaction kinetics and success. The ideal solvent must:
-
Be Aprotic and Anhydrous: To prevent hydrolysis of the acyl chloride.[4]
-
Solubilize Reactants: Both the amine and the acyl chloride must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility, consider a more polar solvent like DMF.
-
Be Non-reactive: The solvent should not react with any of the components.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Medium | 40 | Good general-purpose solvent, easy to remove. |
| Acetonitrile (MeCN) | High | 82 | Can be beneficial for sluggish reactions.[6] |
| N,N-Dimethylformamide (DMF) | High | 153 | Excellent solubilizing power, but harder to remove. Use for stubborn solubility issues.[7] |
| Tetrahydrofuran (THF) | Medium | 66 | Ensure it is anhydrous and peroxide-free. |
Table 1: Common Solvents for Acyl Chloride Couplings.
Q5: I'm observing multiple spots on my TLC/peaks in my LC-MS. What are the likely side products?
Short Answer: Besides the unreacted starting materials and the hydrolyzed carboxylic acid, potential side products include products from isoxazole ring instability or, if using excess coupling reagents in a one-pot synthesis from the acid, guanidinylation of your amine.[5][8]
Expert Explanation: The isoxazole ring itself can be sensitive, particularly to strong bases or nucleophiles, which can lead to ring-opening or rearrangement reactions.[5][9] A known side reaction for 5-methylisoxazole derivatives in the presence of a strong base is the formation of a 2-cyanoacetoacetic acid anilide (CATA) byproduct, which can be difficult to remove.[10] This is caused by the abstraction of the relatively acidic proton at the 3-position of the isoxazole ring.[5]
To mitigate this:
-
Control Stoichiometry: Use the base for its intended purpose—to neutralize HCl. Avoid large excesses.
-
Low Temperature: Add the acyl chloride solution slowly to the amine and base mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side product formation.[5][10]
Q6: My amine is electron-deficient or sterically hindered, and the reaction is very sluggish. What advanced strategies can I employ?
Short Answer: For challenging amines, increasing the reaction temperature or converting the carboxylic acid to a more reactive acyl fluoride in situ may improve yields.[8][11]
Expert Explanation: When the nucleophilicity of the amine is low, more forcing conditions are required.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can significantly increase the rate.[8] However, this should be done cautiously while monitoring for the formation of degradation products.
-
Change Activation Strategy: While you are starting with the acyl chloride, if you were generating it in situ from the carboxylic acid, you could consider an alternative activation. Converting the carboxylic acid to an acyl fluoride using reagents like BTFFH has been shown to be highly effective for coupling hindered substrates.[11] This is an advanced technique for particularly difficult cases where even the acyl chloride fails.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
This protocol provides a standard starting point for the coupling reaction.
-
Preparation: Dry all glassware in an oven (e.g., >100 °C) for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like DIPEA (1.2 equivalents) in anhydrous DCM (or another suitable solvent).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[12]
Protocol 2: Quality Check of Acyl Chloride via Test Reaction
Use this protocol to quickly and definitively assess the reactivity of your acyl chloride stock.
-
Preparation: To a clean, dry vial under a nitrogen atmosphere, add anhydrous DCM (1 mL).
-
Reagents: Add morpholine (1.1 equivalents, a highly reactive amine) and DIPEA (1.2 equivalents).
-
Acyl Chloride: Add a small, known quantity of your this compound (1.0 equivalent).
-
Analysis: Stir at room temperature for 15-20 minutes. Withdraw a small aliquot and analyze by TLC or LC-MS.
-
Expected Result: You should observe complete or near-complete consumption of the morpholine and the formation of a single, new product corresponding to the amide. If significant starting amine remains, your acyl chloride is likely hydrolyzed and inactive.
References
- University of Calgary. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Benchchem. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
ResearchGate. (n.d.). Effect of solvent on the acylation reaction. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- RSC Publishing. (2021). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 13, 11414-11424. [Link]
- Guidechem. (n.d.). This compound 67305-24-2 wiki.
- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
- Growing Science. (2022).
- Reddit. (2021).
-
ACS Publications. (1975). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. J. Am. Chem. Soc., 97(19), 5461–5465. [Link]
- Benchchem. (n.d.).
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific. (2025).
-
MDPI. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 23(11), 2993. [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemical-Suppliers. (n.d.). This compound | CAS 67305-24-2.
- NIH National Library of Medicine. (2010). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
-
MDPI. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
- Bentham Science. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole.
- Benchchem. (n.d.). strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product.
- NIH National Library of Medicine. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Acyl chloride.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- NIH National Library of Medicine. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.
- Benchchem. (n.d.).
- ChemicalBook. (2025). 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
- ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- PubMed. (2018).
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- 12. benchchem.com [benchchem.com]
Navigating the Reactivity of 5-Methyl-4-isoxazolecarbonyl Chloride: A Technical Guide for Safe Handling and Quenching
For Immediate Release
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of 5-Methyl-4-isoxazolecarbonyl chloride (CAS 67305-24-2). This highly reactive acyl chloride is a valuable building block in pharmaceutical synthesis, but its hazardous nature necessitates strict adherence to safety protocols to prevent accidents and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2] Inhalation of its vapors can cause respiratory irritation.[1][2] It is also incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[2]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In the event of an accidental exposure, immediate and thorough action is critical.
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Q3: What are the appropriate storage conditions for this compound?
A3: To maintain its stability and prevent hazardous reactions, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[2] Keep it away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Fuming or "smoking" of the reagent upon opening the container. | Exposure to atmospheric moisture. | This is a sign of hydrolysis. Immediately handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure all glassware and solvents are scrupulously dry. |
| Low yield or incomplete reaction in an acylation experiment. | 1. Degradation of the acyl chloride due to moisture. 2. Use of a weak or hindered nucleophile. 3. Insufficient reaction time or temperature. | 1. Use freshly opened or properly stored reagent. Consider purifying the acyl chloride by distillation if its quality is questionable. 2. A stronger, less hindered nucleophile or the addition of a non-nucleophilic base (e.g., triethylamine) may be required. 3. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time and temperature. |
| Formation of a white precipitate during the reaction. | The precipitate is likely the hydrochloride salt of the amine used as a nucleophile or base. | This is a normal byproduct of the reaction. The salt can be removed by filtration or an aqueous workup at the end of the reaction. |
| Violent or uncontrollable reaction during quenching. | 1. Quenching agent added too quickly. 2. Concentrated solution of the acyl chloride. | 1. Always add the acyl chloride solution slowly to the quenching agent with vigorous stirring and cooling. 2. Dilute the acyl chloride in an inert, anhydrous solvent before quenching. |
Experimental Protocols
Safe Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Detailed Quenching Protocols
The choice of quenching agent depends on the desired outcome and the scale of the reaction. Always add the acyl chloride solution slowly to the quenching agent with efficient stirring and cooling in an ice bath.
Method 1: Quenching with a Weak Base (Aqueous Sodium Bicarbonate)
This method neutralizes the excess acyl chloride and the HCl byproduct, forming the corresponding carboxylic acid salt.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution in an ice bath.
-
Slowly, and with vigorous stirring, add the solution containing this compound dropwise to the cold sodium bicarbonate solution.
-
Be cautious of gas evolution (CO₂) and potential foaming. Ensure the reaction vessel has adequate headspace.
-
Continue stirring for at least 30 minutes after the addition is complete to ensure complete hydrolysis and neutralization.
-
The resulting aqueous solution can then be processed for workup or disposed of according to institutional guidelines.
Method 2: Quenching with an Alcohol (e.g., Isopropanol)
This method converts the acyl chloride to a less reactive ester, which can be easier to handle during workup.
-
Place a suitable volume of isopropanol in a flask equipped with a stirrer and cool it in an ice bath.
-
Slowly add the solution of this compound to the cold isopropanol.
-
An exotherm will be observed; control the addition rate to maintain a safe temperature.
-
After the addition is complete, allow the mixture to stir for 30 minutes.
-
A non-nucleophilic base, such as triethylamine, can be added to the alcohol to neutralize the generated HCl.
Method 3: Quenching with an Amine (e.g., Diethylamine)
This method is suitable if the formation of an amide is desired or acceptable in the waste stream. The reaction is typically very fast and exothermic.
-
In a flask, dissolve diethylamine (at least 2 equivalents) in an inert solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.
-
Slowly add the this compound solution to the cold amine solution.
-
A precipitate of diethylammonium chloride will form.
-
Stir the mixture for 30 minutes after the addition is complete.
-
The resulting mixture can be filtered to remove the salt, and the filtrate can be further processed.
Safety Considerations for Quenching
The quenching of acyl chlorides is an exothermic process that can lead to a runaway reaction if not properly controlled.
Caption: The importance of controlled addition in quenching acyl chlorides.
References
-
Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Epimerization in Chiral Amine Acylation with 5-Methyl-4-isoxazolecarbonyl chloride
Welcome to the technical support center for the acylation of chiral amines with 5-Methyl-4-isoxazolecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization, a critical challenge in maintaining the stereochemical integrity of pharmaceutical intermediates. Here, we provide in-depth answers to frequently encountered issues, drawing upon established mechanistic principles and field-proven strategies.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in my acylation reaction?
Epimerization is an undesirable side reaction that inverts the stereochemical configuration at a single chiral center in a molecule.[1][2] In the context of acylating a chiral amine, this typically occurs at the α-carbon to the amine group. This process leads to the formation of a diastereomer of your target molecule. These diastereomers can be challenging to separate due to their similar physical properties and may exhibit significantly different biological activity and safety profiles, making the control of stereochemical purity paramount in drug development.[3]
Q2: What are the primary chemical mechanisms that cause epimerization during the acylation of a chiral amine?
There are two predominant pathways through which epimerization can occur during amide bond formation:
-
Oxazolone Formation: This is the most common mechanism, particularly with N-acylated amino acid derivatives.[3][4][5][6] While less direct for a simple chiral amine, related activated intermediates can be susceptible. The activation of a carboxylic acid (or in this case, the acyl chloride) can lead to intermediates that are prone to cyclization. If the chiral amine has an adjacent carbonyl group (as in an amino acid), this can lead to a planar oxazolone intermediate. This intermediate can be protonated from either face, leading to a loss of stereochemical integrity before the amide bond is formed.[3][4]
-
Direct Enolization (α-Proton Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the chiral amine, especially after it has been acylated.[3][4] This forms a planar enolate intermediate which can then be reprotonated from either side, resulting in epimerization.[3][4][7] The acidity of this proton is increased once the amine is acylated.
Q3: Are certain types of chiral amines more susceptible to epimerization?
Yes, the structure of the chiral amine plays a crucial role. Amines with the following features are more prone to epimerization:
-
Electron-Withdrawing Groups: Chiral amines with electron-withdrawing groups on the side chain (e.g., phenylglycine derivatives) are more susceptible because these groups stabilize the negative charge of the enolate intermediate formed during direct proton abstraction.[3][4]
-
Steric Hindrance: Highly sterically hindered amines can slow down the rate of the desired acylation reaction.[8][9][10] This increased reaction time can provide more opportunity for the base-catalyzed epimerization to occur.[11][12]
Q4: How can I detect and quantify the extent of epimerization in my product?
The most common and reliable method for analyzing the diastereomeric purity of your acylated product is High-Performance Liquid Chromatography (HPLC) using a specialized chiral stationary phase (CSP).[13][14][15][16][17] This technique allows for the separation and quantification of the desired product and its epimer.[13][18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with chiral shift reagents, to determine the diastereomeric ratio.
II. Troubleshooting Guide: High Epimerization Observed
Problem: My final acylated product shows a high percentage of the undesired epimer after reacting my chiral amine with this compound.
Below are potential causes and recommended solutions to mitigate this issue.
Cause 1: Inappropriate Base Selection
The choice of base is critical as it can directly promote proton abstraction from the α-carbon.[3][4]
Solutions:
-
Use a Weaker, Sterically Hindered Base: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases such as triethylamine (TEA).[3] Their bulkiness can disfavor the abstraction of the α-proton.[3] In some cases, even weaker bases like N-methylmorpholine (NMM) or pyridine can be effective.[3][19]
-
Consider a "Proton Sponge": For particularly sensitive substrates, a non-nucleophilic "proton sponge," such as 1,8-bis(dimethylamino)naphthalene, can be used to scavenge the HCl byproduct without promoting deprotonation of the α-carbon.[20][21][22]
Cause 2: Unfavorable Reaction Temperature
Higher reaction temperatures accelerate most chemical reactions, including the undesirable epimerization pathways.[1][13]
Solutions:
-
Lower the Reaction Temperature: Performing the acylation at 0 °C, or even as low as -40 °C, can significantly reduce the rate of epimerization.[1][13]
-
Maintain Consistent Cooling: Ensure the reaction is kept at the target low temperature throughout the addition of reagents and for the duration of the reaction.
Cause 3: Unsuitable Solvent Choice
The polarity of the solvent can influence the rate of epimerization.[13][23]
Solutions:
-
Avoid Highly Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can stabilize the charged intermediates that lead to epimerization and should be used with caution.[3][23]
-
Opt for Less Polar Solvents: Dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol have been shown to suppress epimerization.[3][23] However, ensure that your starting materials have adequate solubility in these solvents.
Cause 4: Prolonged Reaction Time
The longer the reaction proceeds, the greater the opportunity for the product to undergo base-catalyzed epimerization.[12][24]
Solutions:
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material.
-
Quench Promptly: Once the reaction is complete, quench it to neutralize the base and prevent further epimerization during workup.
Decision-Making Workflow for Troubleshooting Epimerization
Caption: A decision-making flowchart for troubleshooting unexpected epimerization.
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in the Acylation of a Chiral Amine
This protocol provides a starting point for the acylation of a generic chiral amine with this compound under conditions designed to suppress epimerization.
Materials:
-
Chiral Amine (1.0 eq)
-
This compound (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (1.2 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the final product for diastereomeric purity by chiral HPLC.
Quantitative Data Summary
The following table illustrates the impact of different reaction parameters on the level of epimerization in analogous acylation reactions. While specific data for this compound may vary, these trends are generally applicable.
| Parameter Varied | Condition A | % Epimerization (A) | Condition B | % Epimerization (B) | Reference |
| Base | Triethylamine (TEA) | 15% | DIPEA | 4% | [3][7] |
| Temperature | 25 °C | 12% | 0 °C | 3% | [1][13] |
| Solvent | DMF | 18% | DCM | 5% | [3][23] |
Note: The % epimerization values are illustrative and based on trends reported in the literature for similar systems.
IV. Mechanistic Insight
The key to minimizing epimerization lies in understanding the competing reaction rates. The desired acylation reaction must be significantly faster than the undesired base-catalyzed proton abstraction.
Caption: Competing pathways of acylation and epimerization.
By optimizing conditions (low temperature, sterically hindered base, less polar solvent), we decrease the rate of deprotonation (k_deprotonation) relative to the rate of acylation (k_acylation), thus preserving the stereochemical integrity of the chiral center.
References
- BenchChem. (n.d.). Minimizing epimerization during Acosamine synthesis.
- BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem Technical Support.
- Yazid, A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem Technical Support.
- Smith, A. B., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Dong, C., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- Teruya, K. (n.d.).
- Ozeryanskii, V. A., et al. (2015). The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. PubMed.
- NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- Kukor, P., et al. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Monitoring amine recovery by comparison of achiral reversed phase HPLC profiles....
- Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
- MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate)
- MDPI. (n.d.).
- MDPI. (n.d.).
- CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- MDPI. (2026).
- PubMed. (n.d.).
- Chemguide. (n.d.).
- Chemguide. (n.d.).
- ResearchGate. (n.d.). (PDF)
- PubMed. (2002). Timing of epimerization and condensation reactions in nonribosomal peptide assembly lines: kinetic analysis of phenylalanine activating elongation modules of tyrocidine synthetase B.
- ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides....
- YouTube. (2019). Proton sponge: Basic concept and different types.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Macmillan Group - Princeton University. (2022).
- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.
- PubMed. (2021).
- ResearchGate. (n.d.). ChemInform Abstract: Steric Hindrance is a Key Factor in the Coupling Reaction of (Acyloxy) Alkyl-α-halides with Phenols to Make a New Promoiety for Prodrugs.
- BenchChem. (n.d.). "minimizing epimerization during cyclo(L-Phe-trans-4-hydroxy-L-Pro) synthesis".
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Validation & Comparative
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Purity Analysis of 5-Methyl-4-isoxazolecarbonyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 5-Methyl-4-isoxazolecarbonyl chloride is a critical, yet challenging, analytical task. This acyl chloride is a valuable building block in pharmaceutical synthesis, but its inherent reactivity makes it susceptible to degradation and the presence of process-related impurities. The choice of analytical methodology is therefore paramount to guaranteeing the quality and consistency of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific needs.
The Analytical Challenge: The Reactive Nature of an Acyl Chloride
This compound is a highly electrophilic compound, making it an excellent acylating agent.[1] However, this same reactivity renders it prone to hydrolysis, even by atmospheric moisture, to its corresponding carboxylic acid, 5-Methylisoxazole-4-carboxylic acid.[1][2] Furthermore, synthetic routes can introduce process-related impurities, such as isomeric by-products, which may have similar properties to the main component, complicating their separation and quantification.[3][4]
A robust purity method must therefore be:
-
Stability-indicating: Capable of separating the parent compound from its degradation products.[5]
-
Specific: Able to resolve the analyte from all potential process-related impurities.
-
Sensitive: To detect and quantify impurities at trace levels, in line with regulatory expectations.[6]
-
Trustworthy: Validated according to established guidelines such as the International Council for Harmonisation (ICH) Q2(R1) to ensure accuracy, precision, and reliability.[6][7][8][9]
Head-to-Head Comparison: HPLC vs. GC-MS
The primary decision in analyzing this compound lies in choosing between a liquid or gas phase separation technique. The fundamental difference hinges on the analyte's volatility and thermal stability.[10][11][12]
| Feature | HPLC with UV/DAD Detection | GC-MS |
| Analyte State | Analyzed in a liquid mobile phase at or near ambient temperature.[11] | Requires volatilization at high temperatures in the injector port.[11] |
| Suitability for Target | Ideal for non-volatile and thermally labile compounds. The inherent reactivity of the acyl chloride is managed through in-situ derivatization.[10] | Challenging for thermally labile or highly reactive compounds.[11] High injector temperatures can cause on-column degradation. Derivatization is often necessary. |
| Primary Challenge | The high reactivity of the acyl chloride in common reversed-phase mobile phases (e.g., water, methanol) necessitates derivatization.[6][8] | Thermal degradation of the isoxazole ring or the acyl chloride moiety.[5] Reactivity with residual active sites in the GC pathway. |
| Detection | UV/Diode-Array Detector (DAD) provides good sensitivity for chromophoric derivatives. | Mass Spectrometry (MS) offers high specificity and structural information for peak identification. |
| Impurity Profiling | Excellent for separating non-volatile impurities like the corresponding carboxylic acid and isomeric process impurities. | Superior for analyzing volatile and semi-volatile impurities, such as residual solvents. |
| Method Validation | Well-established protocols for stability-indicating assays.[13] | Can be complex to validate for reactive analytes due to potential on-column sample transformation. |
Recommended Approach: Stability-Indicating HPLC with Pre-Column Derivatization
For routine purity analysis and stability testing of this compound, an HPLC method with pre-column derivatization is the more robust and reliable choice. The high reactivity of the acyl chloride makes direct injection onto a reversed-phase HPLC system impractical, as it would immediately hydrolyze in the aqueous mobile phase. Derivatization converts the unstable acyl chloride into a stable, readily analyzable derivative, allowing for accurate and reproducible quantification.[6][7][8]
This approach directly addresses the primary degradation pathway (hydrolysis) and allows for the separation of the resulting carboxylic acid from the derivatized parent compound and other process-related impurities.
Experimental Workflow: HPLC with Derivatization
Caption: Workflow for HPLC analysis of this compound via pre-column derivatization.
Detailed Experimental Protocol: HPLC Method
This protocol is based on the principles of derivatizing acyl chlorides for HPLC analysis as described by Zheng et al. (2017).[6]
1. Reagents and Materials:
-
This compound sample and reference standard.
-
5-Methylisoxazole-4-carboxylic acid reference standard.
-
Acetonitrile (ACN), HPLC grade, anhydrous.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
2-Nitrophenylhydrazine, as derivatization reagent.
2. Standard and Sample Preparation:
-
Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard in a glove box or under an inert atmosphere to prevent hydrolysis. Dissolve in and dilute to 10.0 mL with anhydrous acetonitrile.
-
Derivatized Standard Preparation: To 1.0 mL of the Standard Stock Solution, add 1.0 mL of the Derivatization Reagent Solution. Vortex and allow to react at room temperature for 30 minutes.[6][8] Dilute to 10.0 mL with mobile phase A.
-
Sample Preparation: Prepare the sample in the same manner as the standard, using approximately 10 mg of the this compound product.
-
Specificity Standard: Prepare a solution containing this compound and its primary impurity, 5-Methylisoxazole-4-carboxylic acid, and derivatize as described above to demonstrate separation.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 395 nm.[6]
4. Rationale for Method Parameters:
-
Derivatization with 2-Nitrophenylhydrazine: This reagent reacts with the acyl chloride to form a stable hydrazide. The nitro group acts as a strong chromophore, shifting the UV absorption to a longer wavelength (around 395 nm), which minimizes interference from the drug substance matrix.[2][6]
-
Reversed-Phase C18 Column: Provides excellent retention and separation for the relatively non-polar derivatized analyte and related impurities.
-
Gradient Elution: Necessary to elute the more polar, underivatized impurities (like the carboxylic acid) early, while providing sufficient resolution for the main derivatized peak and other potential non-polar impurities.
-
Acidified Mobile Phase: The use of formic acid helps to control the peak shape of any acidic or basic compounds.
Alternative Approach: GC-MS with Derivatization
While HPLC is the recommended primary technique, GC-MS can be a valuable complementary tool, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be observed by HPLC. Direct analysis of the acyl chloride by GC-MS is highly challenging due to its thermal lability and reactivity.[12] Pyrolysis of isoxazole rings at elevated temperatures is a known phenomenon, which could lead to complex and misleading chromatograms.[5]
Therefore, a derivatization step is also recommended for GC-MS analysis. This involves converting the acyl chloride into a more volatile and thermally stable ester.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound via derivatization.
Detailed Experimental Protocol: GC-MS Method
This protocol is adapted from methodologies for the derivatization of reactive chlorides for GC-MS analysis.[14]
1. Reagents and Materials:
-
This compound sample.
-
Dichloromethane, anhydrous, analytical grade.
-
1-Propanol, analytical grade.
-
Pyridine, analytical grade.
2. Standard and Sample Preparation:
-
Derivatization Reagent: Prepare a solution of 1-propanol in pyridine (e.g., 40% pyridine solution).[14]
-
Sample Preparation: Accurately weigh about 5 mg of the this compound product into a vial under an inert atmosphere. Add 1.0 mL of anhydrous dichloromethane. Add 100 µL of the derivatization reagent, cap immediately, and vortex.[14] Allow the reaction to proceed at room temperature for 15 minutes before injection.
3. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for impurity identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific impurities are targeted.
4. Rationale for Method Parameters:
-
Derivatization with 1-Propanol/Pyridine: The alcohol reacts with the acyl chloride to form the corresponding propyl ester. Pyridine acts as a base to neutralize the HCl by-product, driving the reaction to completion.[14] The resulting ester is more thermally stable and volatile than the parent acyl chloride.
-
DB-5ms Column: A low-polarity column suitable for general-purpose analysis of a wide range of semi-volatile compounds.
-
Split Injection: Used to avoid overloading the column and to handle the relatively concentrated sample.
-
Temperature Program: A standard temperature ramp is used to ensure the separation of volatile derivatizing agents and solvents from the derivatized analyte and other potential impurities.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, but they serve different primary purposes and present unique challenges.
-
For routine quality control, release testing, and stability studies, the stability-indicating HPLC method with pre-column derivatization is the superior choice. It is robust, reliable, and specifically designed to address the primary degradation pathway of the analyte. It provides accurate quantification of the parent compound and key non-volatile impurities.
-
GC-MS with derivatization should be considered a complementary technique. It is invaluable for the identification of unknown volatile or semi-volatile impurities and can be used during process development or for troubleshooting. A headspace GC-MS method could also be developed to specifically target highly volatile impurities like residual solvents.[6][11]
By understanding the inherent chemical properties of this compound and applying the principles of method validation, researchers can confidently select and implement the appropriate analytical strategy to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods. [Link]
- A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Benchchem. Accessed January 2, 2026.
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 219-226. [Link]
-
5-Methylisoxazole-4-carboxylic acid. SIELC Technologies. (2018, May 16). [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Acid chlorides. Fiveable. Accessed January 2, 2026. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025, June 6). [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Accessed January 2, 2026. [Link]
-
HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren. (2024, October 21). [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. (2023, January 13). [Link]
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. (2025, August 6). [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024, May 26). [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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1H and 13C NMR assignments for 5-methylisoxazole-4-carboxamides
An In-Depth Technical Guide to ¹H and ¹³C NMR Assignments for 5-Methylisoxazole-4-carboxamides
Abstract
The 5-methylisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Unambiguous structural confirmation and characterization of novel analogues are paramount in the drug development pipeline, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone analytical technique. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of 5-methylisoxazole-4-carboxamides. We will delve into the characteristic chemical shifts, discuss the influence of amide N-substitution, and present a standardized protocol for acquiring high-quality spectral data. This document is intended to serve as a practical reference for researchers and scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds.
Introduction: The 5-Methylisoxazole-4-carboxamide Scaffold in Drug Discovery
Isoxazole-containing compounds are a significant class of five-membered heterocycles renowned for their broad spectrum of biological activities.[1][2] The unique electronic properties and structural rigidity of the isoxazole ring make it an attractive bioisostere for various functional groups in drug design. Specifically, the 5-methylisoxazole-4-carboxamide framework is a key pharmacophore found in a range of therapeutic agents, including anti-inflammatory, antifungal, and antibacterial agents.[3]
Given the subtlety of structural modifications in analogue synthesis, robust analytical methods are essential. NMR spectroscopy provides unparalleled insight into molecular structure. A thorough understanding of the NMR signature of the 5-methylisoxazole-4-carboxamide core is crucial for verifying synthetic outcomes, confirming substitution patterns, and ensuring the purity of active pharmaceutical ingredients.
Fundamental NMR Characteristics: The Core Scaffold
To facilitate a clear and consistent discussion of NMR assignments, a standardized atom numbering system for the 5-methylisoxazole-4-carboxamide core is essential. The isoxazole ring is numbered starting from the oxygen atom, as depicted below.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 5-methylisoxazole-4-carboxamide sample.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. A brief, gentle warming may be required for poorly soluble compounds.
-
-
Rationale for Solvent Choice:
-
DMSO-d₆ is strongly recommended. Its ability to act as a hydrogen bond acceptor minimizes the exchange rate of the amide N-H proton, resulting in a sharper signal that is less dependent on concentration and often reveals coupling to adjacent protons. Its residual solvent peak does not typically overlap with signals from the core scaffold.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard 30° pulse (zg30) is sufficient.
-
Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): Aim for ≥ 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 2 seconds is generally adequate.
-
Number of Scans (NS): 8 to 16 scans are typically enough for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program with a 30° pulse angle (zgpg30).
-
Spectral Width: Set to cover the expected range, typically 220-240 ppm.
-
Relaxation Delay (D1): 2 seconds is a standard starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a higher number of scans (≥ 1024) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
After Fourier transformation, apply phase and baseline corrections.
-
Calibrate the spectra using the residual solvent peak of DMSO-d₆ as the internal reference: ¹H at δ 2.50 ppm and ¹³C at δ 39.52 ppm .
-
Conclusion
The ¹H and ¹³C NMR spectra of 5-methylisoxazole-4-carboxamides provide a wealth of structural information. The chemical shifts of the C5-methyl group, the C3-proton, and the carbons of the isoxazole ring are highly diagnostic of the core structure. Furthermore, the amide N-H proton, when observed under appropriate conditions in DMSO-d₆, offers valuable insight into the N-substituent environment. By understanding these characteristic spectral features and employing a robust experimental protocol, researchers can confidently and accurately characterize novel derivatives within this medicinally important chemical class.
References
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ResearchGate. In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Available at: [Link]
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]
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Jios, J. L., et al. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry. Available at: [Link]
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]
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Cieślik, W., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]
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ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]
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Zhang, W., et al. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science. Available at: [Link]
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Sutherland, J. D. (2017). Supporting Information for "Chemoselective Multicomponent Assembly of RNA Precursors in Water". ScienceOpen. Available at: [Link]
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Supporting Information for manuscript bjoc-11-133. Available at: [Link]
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The Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2. Available at: [Link]
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Journal of the American Chemical Society. Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Available at: [Link]
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Ganesh, A. et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). Available at: [Link]
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ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available at: [Link]
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International Journal of Chemical and Physical Sciences. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Available at: [Link]
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-
National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
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A Senior Application Scientist's Guide to Amine Acylation: 5-Methyl-4-isoxazolecarbonyl Chloride vs. Benzoyl Chloride
For: Researchers, scientists, and drug development professionals.
Executive Summary
Amine acylation is a cornerstone of organic synthesis, pivotal for constructing the amide bonds that define peptides, polymers, and a vast array of pharmaceuticals. The choice of acylating agent is a critical decision that dictates reaction efficiency, functional group tolerance, and the intrinsic properties of the final product. This guide provides an in-depth comparison of two potent acylating agents: the workhorse Benzoyl Chloride and the functionally sophisticated 5-Methyl-4-isoxazolecarbonyl Chloride . While both are highly reactive acyl chlorides, they serve distinct strategic purposes. Benzoyl chloride is the archetypal reagent for robust, general-purpose acylation. In contrast, this compound is a strategic building block, enabling the direct incorporation of the isoxazole moiety—a privileged scaffold in modern medicinal chemistry known for conferring a wide spectrum of biological activities.[1][2][3] This guide will dissect their reactivity, mechanistic nuances, and practical applications, providing the field-proven insights necessary to select the optimal reagent for your specific synthetic challenge.
Introduction: Two Acyl Chlorides, Two Philosophies
At first glance, both molecules feature the highly reactive acyl chloride functional group (-COCl). This group renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles like primary and secondary amines.[4][5] The fundamental reaction for both is a nucleophilic acyl substitution, which proceeds rapidly to form a stable amide bond and a molecule of hydrochloric acid (HCl).[5][6]
However, the similarity ends there. The key differentiator lies in the nature of the ring system attached to the carbonyl group.
-
Benzoyl Chloride: Features a simple, aromatic phenyl ring. Its reactivity is well-understood, and it serves primarily to introduce a benzoyl group (Bz-), often used as a protecting group or a simple structural component.[7][8] It is prized for its high reactivity and reliability in forcing sluggish amines to react.
-
This compound: Features a 5-methylisoxazole ring. This five-membered heterocycle is not merely a structural placeholder; it is a well-established pharmacophore.[2][9][10][11] Isoxazole-containing compounds are prevalent in pharmaceuticals, exhibiting a vast range of activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Therefore, using this reagent is a strategic choice to build potential bioactivity directly into a molecule's core structure.[12][13]
| Feature | This compound | Benzoyl Chloride |
| Structure | Heterocyclic Acyl Chloride | Aromatic Acyl Chloride |
| CAS Number | 67305-24-2[14] | 98-88-4[8] |
| Molecular Weight | 145.54 g/mol | 140.57 g/mol [8] |
| Primary Use Case | Incorporation of a bioactive isoxazole scaffold | General benzoylation, protecting group |
| Reactivity Profile | Highly reactive | Very high, can be less selective |
| Key Advantage | Installs a privileged pharmacophore | High reactivity, low cost, well-established |
| Considerations | Higher cost, specific synthetic goal | Potential for side reactions with sensitive substrates |
Mechanism and Reactivity: A Tale of Two Electrophiles
The acylation of an amine by an acyl chloride proceeds via a nucleophilic addition-elimination mechanism .[4][5][6]
-
Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][15]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl⁻).[4]
-
Deprotonation: A base (typically an excess of the reactant amine or an added scavenger base like pyridine or triethylamine) removes the proton from the now-positively charged nitrogen atom, yielding the neutral amide product and an ammonium salt.[6][15]
Caption: General mechanism for amine acylation by an acyl chloride.
While the fundamental pathway is identical, the rate of the reaction is governed by the electrophilicity of the carbonyl carbon.
-
Benzoyl Chloride: The phenyl ring is weakly electron-donating through resonance but electron-withdrawing through induction. The net effect results in a highly activated carbonyl group, making benzoyl chloride extremely reactive towards nucleophiles.[7]
-
This compound: The isoxazole ring is an electron-deficient heterocycle. The electronegative nitrogen and oxygen atoms within the ring pull electron density away from the carbonyl group, significantly increasing its electrophilicity. This suggests that this compound is also a highly reactive acylating agent, comparable to or potentially even more reactive than benzoyl chloride under certain conditions, though direct kinetic comparisons are scarce in the literature. Its reactivity is harnessed in the synthesis of complex molecules like the antibiotic Oxacillin.[16]
Experimental Protocols & Field Insights
The key to a successful acylation is controlling the reactivity of the acyl chloride and managing the HCl byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[17][18]
Protocol 1: Classical Benzoylation of an Aniline (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a robust, often biphasic, method ideal for benzoyl chloride.[19][20] The aqueous base neutralizes the HCl as it forms, protecting the amine and driving the reaction to completion.[17][18][19]
Causality: Using a two-phase system (e.g., DCM/water) is effective because the amine and benzoyl chloride reside in the organic phase, while the base (e.g., NaOH) is in the aqueous phase. The HCl byproduct is immediately neutralized at the interface, preventing unwanted side reactions in the organic layer.
Materials:
-
Aniline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in DCM.
-
Add the 10% aqueous NaOH solution (2.5 eq). Stir vigorously to create an emulsion.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. A white precipitate (the product, benzanilide) should begin to form.[17][21]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor reaction completion by TLC.[19]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol/water to obtain pure benzanilide.[17][21]
Protocol 2: Acylation with this compound (Anhydrous Conditions)
For more sensitive substrates or when using heterocyclic acyl chlorides, anhydrous conditions with a tertiary amine base are often preferred. This avoids the use of water, which could potentially hydrolyze the valuable reagent.
Causality: An organic base like triethylamine (TEA) or pyridine acts as an HCl scavenger without introducing water. Cooling the reaction to 0 °C helps to control the exothermic reaction and minimize potential side reactions on complex substrates.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[16]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.[16][22]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[16]
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes the triethylamine hydrochloride salt and any unreacted starting materials.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[16]
Caption: Decision guide for selecting an acylating agent.
Choose Benzoyl Chloride When:
-
The goal is simple amide formation or N-protection.
-
Cost is a primary concern, as it is an inexpensive commodity chemical. [8]* High reactivity is needed to acylate a poorly nucleophilic amine.
-
The substrate is robust and lacks functional groups sensitive to highly reactive acylating agents.
Choose this compound When:
-
The synthetic strategy involves creating new chemical entities for drug discovery.
-
The goal is to introduce the isoxazole scaffold to probe for biological activity or enhance pharmacokinetic properties. [2][9]* The final product is a known isoxazole-containing drug or analogue (e.g., Leflunomide, Cloxacillin derivatives). [13][22]* The project budget accommodates a more expensive, specialized building block.
Conclusion
In the landscape of amine acylation, both this compound and benzoyl chloride are powerful and effective reagents. However, they represent different synthetic philosophies. Benzoyl chloride is a tool for achieving a fundamental transformation with high efficiency and low cost. This compound, in contrast, is a molecular building block designed for purpose-driven synthesis, particularly within the demanding context of drug discovery and medicinal chemistry. The expert chemist understands not only how to perform the reaction but, more importantly, why a particular reagent is chosen. By weighing the strategic value of the isoxazole core against the straightforward utility of the benzoyl group, researchers can make informed decisions that accelerate their path to the target molecule.
References
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]
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Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]
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Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]
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Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
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National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
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MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). TMSCl Promoted Acylation of Amines with 5-(α-amino-α'- hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
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A Comprehensive Comparative Guide to the Biological Activities of Novel Compounds Synthesized from 5-Methyl-4-isoxazolecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability, making it a privileged structure in the design of novel therapeutics.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal effects.[1][3] This guide provides an in-depth comparative analysis of the biological activities of novel compounds synthesized from the versatile precursor, 5-Methyl-4-isoxazolecarbonyl chloride. We will delve into the synthesis, screening protocols, and a critical comparison of these novel agents against established alternatives, supported by experimental data and mechanistic insights.
Synthesis of Novel 5-Methyl-4-isoxazolecarboxamides
The reactive nature of the carbonyl chloride group in this compound makes it an excellent starting point for the synthesis of a diverse library of derivatives, particularly amides. The general approach involves the acylation of various primary or secondary amines with this compound.
General Synthetic Workflow
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A Researcher's Guide to the Synthesis of 5-Methylisoxazole Amides: A Cost-Benefit Analysis of Competing Pathways
Introduction
The 5-methylisoxazole amide scaffold is a cornerstone in modern medicinal chemistry, most famously embodied in the anti-rheumatic drug Leflunomide. Its rigid, planar structure and specific hydrogen bonding capabilities make it a privileged core for designing targeted therapeutics. For researchers and process chemists, the efficient and economical synthesis of this key structural motif is a critical challenge. The seemingly simple architecture of 5-methylisoxazole-4-carboxamides belies a rich strategic landscape of synthetic options, each with a distinct profile of costs, benefits, and operational complexities.
This in-depth technical guide provides a comparative analysis of the two most prominent synthetic pathways to the core intermediate, ethyl 5-methylisoxazole-4-carboxylate, which is readily converted to the desired amide products. We will dissect a classical condensation approach, heavily utilized in industrial settings, and the elegant Huisgen 1,3-dipolar cycloaddition. By examining the underlying mechanisms, process parameters, cost of goods, and scalability, this guide aims to equip researchers and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific objectives, whether for bench-scale discovery or large-scale manufacturing.
Strategic Overview: Two Divergent Approaches
The synthesis of the 5-methylisoxazole-4-carboxylate core can be approached from two fundamentally different disconnection strategies. The choice between these pathways has significant implications for starting material selection, process control, and impurity profiles.
Caption: High-level comparison of the two primary synthetic disconnections for the isoxazole core.
Pathway 1: The Industrial Workhorse - Condensation of Ethyl Acetoacetate
This pathway, a variant of the Paal-Knorr synthesis, is the most widely documented method for the large-scale and industrial production of the 5-methylisoxazole-4-carboxylate core, particularly for the synthesis of Leflunomide.[1][2][3][4] It is a robust, two-step, one-pot sequence starting from inexpensive and readily available bulk chemicals.
Mechanism and Rationale
The synthesis begins with the reaction of ethyl acetoacetate with triethyl orthoformate, typically catalyzed by acetic anhydride. This step forms a key intermediate, ethyl 2-(ethoxymethylene)acetoacetate (EMAE). The orthoformate acts as a one-carbon electrophile, and the acetic anhydride serves both as a catalyst and a water scavenger, driving the equilibrium towards the product.
The crude EMAE is then treated in situ with hydroxylamine (often from hydroxylamine sulfate in the presence of a base like sodium acetate). The reaction proceeds via a cascade of condensation and cyclization. The more nucleophilic amino group of hydroxylamine attacks the enone system of EMAE, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. A critical advantage of this route is its high regioselectivity; the reaction strongly favors the formation of the 5-methyl isomer over the 3-methyl impurity, a crucial factor for pharmaceutical applications.[1][4]
Caption: Experimental workflow for the industrial synthesis of ethyl 5-methylisoxazole-4-carboxylate.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established industrial methods.[1][2]
Step 1: Preparation of Ethyl 2-(ethoxymethylene)acetoacetate (EMAE)
-
To a three-necked flask equipped with a condenser and nitrogen inlet, charge ethyl acetoacetate (90.0 g, 0.69 mol), triethyl orthoformate (152.6 g, 0.84 mol), and acetic anhydride (175.5 g, 1.72 mol).
-
Heat the mixture under a nitrogen atmosphere to 100-110°C for approximately 2.5 hours. Monitor the reaction for the consumption of ethyl acetoacetate by TLC.
-
Once the reaction is complete (typically <5% starting material remaining), cool the mixture to approximately 50°C.
-
Fit the flask for vacuum distillation and heat to 85-90°C to remove volatile, non-reactive components.
-
The resulting reddish-brown syrupy liquid is crude EMAE and is used directly in the next step without further purification.
Step 2: Preparation of Ethyl 5-Methylisoxazole-4-carboxylate
-
In a separate three-necked flask, charge the crude EMAE from Step 1. Add ethanol (300 mL) and a solution of sodium acetate (89.7 g, 1.09 mol) in a minimum amount of water.
-
Cool the mixture to -5°C using an acetone-salt-ice bath. The mixture may solidify initially but will re-liquefy upon addition of the hydroxylamine solution.
-
In a separate beaker, prepare a solution of hydroxylamine sulfate (e.g., 58.7 g, 0.36 mol) in water and cool it to 3-4°C.
-
Add the cold hydroxylamine sulfate solution dropwise to the cooled EMAE mixture, ensuring the internal temperature is maintained between -5°C and 0°C.
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time before proceeding with an aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), and solvent removal to yield the crude product. The product can be purified by distillation or crystallization if required.
Pathway 2: The Elegant Alternative - Huisgen [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles, including isoxazoles.[5][6] This pathway involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). For the synthesis of ethyl 5-methylisoxazole-4-carboxylate, this translates to the reaction of acetonitrile oxide with ethyl propiolate.
Mechanism and Rationale
Acetonitrile oxide is a reactive intermediate that is typically generated in situ to avoid its isolation. A common and modern method involves the mild oxidation of acetaldoxime.[7] Oxidizing agents such as Oxone in the presence of a base can efficiently generate the nitrile oxide.
The generated acetonitrile oxide then undergoes a concerted, pericyclic [3+2] cycloaddition reaction with the alkyne, ethyl propiolate.[5] The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. In this specific case, the reaction reliably yields the desired 5-methyl-4-ethoxycarbonyl isomer. This pathway offers high atom economy and often proceeds under milder conditions than the classical condensation route. Recent developments have even demonstrated this reaction can be performed efficiently under solvent-free, mechanochemical (ball-milling) conditions, enhancing its green chemistry credentials.[7]
Caption: Workflow for a modern, solvent-free Huisgen [3+2] cycloaddition approach.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a general mechanochemical procedure for nitrile oxide cycloadditions.[7]
-
To a stainless-steel ball-milling vessel, add acetaldoxime (0.2 mmol, 1.0 eq), sodium chloride (0.22 mmol, 1.1 eq), Oxone (0.22 mmol, 1.1 eq), and sodium carbonate (0.3 mmol, 1.5 eq).
-
Add ethyl propiolate (0.24 mmol, 1.2 eq) to the vessel along with the milling balls.
-
Mill the mixture at room temperature for approximately 1 hour at a frequency of 30 Hz.
-
After milling, transfer the solid mixture to a flask and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford the pure ethyl 5-methylisoxazole-4-carboxylate.
Cost-Benefit Comparative Analysis
The choice of synthetic pathway is ultimately a multi-faceted decision driven by project-specific needs such as scale, cost, purity requirements, and available equipment.
| Parameter | Pathway 1: Condensation | Pathway 2: Huisgen [3+2] Cycloaddition | Analysis |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Hydroxylamine sulfate. | Acetaldoxime, Ethyl propiolate, Oxone, NaCl, Na₂CO₃. | Pathway 1 utilizes inexpensive, high-volume commodity chemicals.[8][9][10] Ethyl propiolate and acetaldoxime for Pathway 2 are comparatively more expensive specialty reagents.[11][12][13] |
| Indicative Cost Index | $ (Low) | The cost of goods for Pathway 1 is significantly lower, making it the preferred choice for large-scale industrial manufacturing. | |
| Typical Overall Yield | High (Reported two-step yields >78%).[4] | Good to High (Reported yields for similar systems up to 85%).[7] | Both pathways are high-yielding. The one-pot nature of Pathway 1 may offer a higher throughput on a large scale. |
| Scalability | Proven at industrial scale.[1][2] | Bench-scale proven; large-scale mechanochemistry is an emerging field and may require specialized equipment. | Pathway 1 is the clear winner for scalability with established and well-understood process parameters. |
| Process Simplicity | Multi-step one-pot process involving heating, cooling to sub-zero temperatures, and vacuum distillation. | Simple, single-step mechanochemical process at room temperature. Workup involves extraction and chromatography. | For small-scale synthesis, the simplicity and mild conditions of Pathway 2 are highly attractive. For large scale, Pathway 1 avoids chromatography. |
| Safety & Hazards | Uses corrosive acetic anhydride and requires careful handling of hydroxylamine (potential explosive).[9] Requires heating to >100°C. | Oxone is a strong oxidizer. Acetaldoxime is flammable.[11][14] Avoids high temperatures and hazardous solvents (in the mechanochemical variant). | Both pathways have manageable hazards. The avoidance of high temperatures and large solvent volumes in the mechanochemical version of Pathway 2 is a notable green chemistry advantage. |
| Key Advantage | Low Cost & Proven Scalability | Mild Conditions & High Convergence | Pathway 1 is economically superior. Pathway 2 offers elegance, speed, and milder conditions ideal for discovery chemistry. |
| Key Disadvantage | High energy input (heating/cooling); generation of significant aqueous waste streams. | Higher starting material cost; purification often requires chromatography. | The economic barrier of Pathway 2 is its primary limitation for bulk production. |
Conclusion and Recommendation
The synthetic route to 5-methylisoxazole amides presents a classic case of "horses for courses" in chemical synthesis.
Pathway 1, the condensation route from ethyl acetoacetate, is unequivocally the superior choice for large-scale, cost-driven manufacturing . Its reliance on cheap, readily available starting materials and its proven, robust nature on an industrial scale make it the economic workhorse. While the process involves significant energy inputs and waste streams, these are well-managed factors in a process chemistry environment.
Pathway 2, the Huisgen [3+2] cycloaddition, offers significant advantages for small-scale, discovery-focused research . Its operational simplicity, extremely mild reaction conditions (particularly in its modern mechanochemical format), and high convergence make it an ideal route for rapidly generating diverse libraries of analogues. For a medicinal chemist creating novel compounds at the milligram-to-gram scale, the higher cost of starting materials is easily offset by the speed, efficiency, and avoidance of harsh conditions that might be incompatible with sensitive functional groups on the desired amine portion of the final amide.
Ultimately, the optimal pathway is dictated by the researcher's end goal. For producing tonnes of a single active pharmaceutical ingredient, the economic rationale of Pathway 1 is unbeatable. For the creative and rapid exploration of chemical space in a drug discovery program, the elegance and mildness of Pathway 2 provide a powerful and enabling tool.
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A Comparative Spectroscopic Guide to 3-Methylisoxazole-5-carbonyl Chloride and 5-Methylisoxazole-3-carbonyl Chloride
Introduction
In the landscape of pharmaceutical and agrochemical research, isoxazole derivatives are privileged scaffolds due to their wide range of biological activities. The isomeric 3-methyl- and 5-methylisoxazole carbonyl chlorides are key reactive intermediates in the synthesis of a multitude of active pharmaceutical ingredients. Their distinct substitution patterns on the isoxazole ring give rise to subtle yet significant differences in their spectroscopic signatures. This guide provides a detailed comparative analysis of 3-methylisoxazole-5-carbonyl chloride and 5-methylisoxazole-3-carbonyl chloride, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Understanding these differences is crucial for unambiguous characterization, reaction monitoring, and quality control in synthetic workflows.
Molecular Structures and Isomeric Differentiation
The core of this guide focuses on the two constitutional isomers of methylisoxazole carbonyl chloride:
-
3-Methylisoxazole-5-carbonyl chloride (Isomer A) : The methyl group is positioned at the 3-position of the isoxazole ring, while the carbonyl chloride moiety is at the 5-position.
-
5-Methylisoxazole-3-carbonyl chloride (Isomer B) : The methyl group is at the 5-position, and the carbonyl chloride is at the 3-position.
The relative positions of the electron-donating methyl group and the electron-withdrawing carbonyl chloride group profoundly influence the electron density distribution within the isoxazole ring, leading to distinct spectroscopic properties.
Diagram 1: Molecular Structures of the Isoxazole Carbonyl Chloride Isomers
Caption: Chemical structures of 3-methylisoxazole-5-carbonyl chloride and 5-methylisoxazole-3-carbonyl chloride.
Spectroscopic Comparison: A Detailed Analysis
The following sections delve into a comparative analysis of the expected and observed spectroscopic data for the two isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For both isomers, the most prominent feature will be the sharp, intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.
| Functional Group | 3-Methylisoxazole-5-carbonyl Chloride (Isomer A) | 5-Methylisoxazole-3-carbonyl Chloride (Isomer B) | Rationale for Differences |
| C=O Stretch (Acyl Chloride) | ~1780-1800 cm⁻¹ | ~1775-1795 cm⁻¹ | The position of the electron-donating methyl group influences the carbonyl bond strength. In Isomer A, the methyl group is further away, resulting in a slightly higher frequency (stronger bond) compared to Isomer B where it is closer and can exert a minor electron-donating effect through the ring. |
| C=N Stretch (Isoxazole) | ~1600-1620 cm⁻¹ | ~1605-1625 cm⁻¹ | The position of the substituents affects the vibrational modes of the isoxazole ring. |
| C-H Stretch (Methyl) | ~2920-2980 cm⁻¹ | ~2920-2980 cm⁻¹ | Largely unaffected by the isomerism. |
Note: The exact frequencies can vary based on the sample preparation method (e.g., thin film, KBr pellet) and the instrument's resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The chemical shifts are highly sensitive to the electronic effects of the substituents on the isoxazole ring.
The key diagnostic signals in the ¹H NMR spectra are the singlet for the isoxazole ring proton and the singlet for the methyl protons.
| Proton | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale for Differences |
| Isoxazole Ring Proton (H4) | ~6.8 - 7.0 | ~6.5 - 6.7 | In Isomer A, the proton at the 4-position is flanked by a carbon attached to the electron-withdrawing carbonyl chloride and a carbon with a methyl group. In Isomer B, it is adjacent to the carbon bearing the methyl group, leading to a more shielded environment and an upfield shift. |
| Methyl Protons (-CH₃) | ~2.4 - 2.6 | ~2.5 - 2.7 | The chemical shift of the methyl protons is also influenced by the overall electron density of the ring. |
The ¹³C NMR spectra will show distinct chemical shifts for the carbonyl carbon and the carbons of the isoxazole ring.
| Carbon | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale for Differences |
| Carbonyl Carbon (C=O) | ~160 - 165 | ~158 - 163 | The electronic environment around the carbonyl group influences its chemical shift. |
| Isoxazole C3 | ~160 - 165 | ~155 - 160 | In Isomer A, C3 bears the methyl group. In Isomer B, it is attached to the carbonyl chloride. |
| Isoxazole C4 | ~105 - 110 | ~110 - 115 | The chemical shift of C4 is sensitive to the nature of the adjacent substituents. |
| Isoxazole C5 | ~170 - 175 | ~175 - 180 | In Isomer A, C5 is attached to the carbonyl chloride. In Isomer B, it bears the methyl group. |
| Methyl Carbon (-CH₃) | ~12 - 15 | ~10 - 13 | The position on the ring affects the shielding of the methyl carbon. |
Table 1: Summary of Predicted NMR Chemical Shifts (ppm)
| Isomer | ¹H - Isoxazole H4 | ¹H - Methyl | ¹³C - C=O | ¹³C - C3 | ¹³C - C4 | ¹³C - C5 | ¹³C - Methyl |
| 3-Methyl-5-carbonyl | 6.8 - 7.0 | 2.4 - 2.6 | 160 - 165 | 160 - 165 | 105 - 110 | 170 - 175 | 12 - 15 |
| 5-Methyl-3-carbonyl | 6.5 - 6.7 | 2.5 - 2.7 | 158 - 163 | 155 - 160 | 110 - 115 | 175 - 180 | 10 - 13 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the molecular ion peak (M⁺) will be observed, and its isotopic pattern will be characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
The primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. This acylium ion will be the base peak in the spectrum for both isomers.
Diagram 2: Fragmentation Pathway in Mass Spectrometry
Caption: General fragmentation of isoxazole carbonyl chlorides in MS.
| Ion | m/z for Isomer A | m/z for Isomer B | Comment |
| Molecular Ion (M⁺) | 145/147 | 145/147 | Both isomers have the same molecular formula (C₅H₄ClNO₂) and thus the same molecular weight. |
| Acylium Ion ([M-Cl]⁺) | 110 | 110 | This will likely be the base peak for both isomers. |
| Further Fragments | e.g., loss of CO | e.g., loss of CO | Further fragmentation of the acylium ion can lead to other characteristic peaks. |
While the major fragments will be the same, the relative intensities of the smaller fragment ions may differ slightly due to the different stabilities of the intermediate ions, though this is often a subtle distinction.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds. Note: These are highly reactive and moisture-sensitive compounds. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis: Conversion from Carboxylic Acid
A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Diagram 3: Synthetic Workflow
Caption: General synthesis of isoxazole carbonyl chlorides.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the respective methylisoxazole carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene to the flask.
-
Reagent Addition: Add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude acyl chloride can often be used without further purification. If necessary, it can be purified by distillation under reduced pressure.
Spectroscopic Analysis
Sample Preparation:
-
IR: A thin film of the neat liquid (if applicable) can be prepared between two salt plates (NaCl or KBr).
-
NMR: Dissolve a small amount of the sample in an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard such as tetramethylsilane (TMS).
-
MS: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron ionization (EI).
Instrumentation and Data Acquisition:
-
FT-IR Spectrometer: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
NMR Spectrometer (e.g., 400 MHz): Acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometer: Obtain the mass spectrum, ensuring to observe the isotopic pattern for the molecular ion.
Conclusion
The spectroscopic differentiation of 3-methylisoxazole-5-carbonyl chloride and 5-methylisoxazole-3-carbonyl chloride is readily achievable through a combination of IR, ¹H NMR, and ¹³C NMR spectroscopy. While IR and MS provide key functional group and molecular weight information that is similar for both isomers, NMR spectroscopy, particularly the chemical shifts of the isoxazole ring proton and carbons, offers the most definitive method for distinguishing between these two valuable synthetic intermediates. The predictable electronic effects of the methyl and carbonyl chloride substituents provide a logical framework for interpreting the observed spectroscopic data, ensuring accurate structural elucidation in a research and development setting.
References
A Researcher's Guide to Confirming Acylation Regiochemistry on Complex Molecules Using 5-Methyl-4-isoxazolecarbonyl Chloride
In the intricate world of synthetic chemistry, particularly in drug development and the synthesis of complex natural products, the precise control of chemical reactions is paramount. Among these, acylation—the introduction of an acyl group (R-C=O) into a molecule—stands as a fundamental transformation. However, when dealing with complex substrates possessing multiple potential reaction sites, achieving regioselectivity becomes a significant challenge. This guide provides an in-depth comparison of analytical techniques to definitively confirm the regiochemistry of acylation on complex molecules, with a specific focus on the utility of 5-Methyl-4-isoxazolecarbonyl chloride as an acylating agent.
The Challenge of Regioselectivity in Acylation
Complex molecules, such as polyols, alkaloids, and other natural products, often present a landscape of multiple nucleophilic sites with similar reactivities. The challenge for the synthetic chemist is to direct the acylating agent to a single, desired position. The outcome of an acylation reaction is governed by a delicate interplay of electronic and steric factors of both the substrate and the reagent, as well as reaction conditions like solvent, temperature, and the choice of catalyst.[1][2] An incorrect regiochemical outcome can lead to inactive compounds, unintended side effects in drug candidates, or complete failure in a total synthesis campaign. Therefore, unambiguous confirmation of the acylation site is a critical step in the characterization of any new molecule.
This compound: A Versatile Acylating Agent
This compound is a heterocyclic acylating agent that has found utility in organic synthesis.[3][4][5] The isoxazole ring is a bioisostere for various functional groups and is present in a number of biologically active compounds. The acyl chloride is typically prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride.[3][5] Its reactivity is characteristic of acyl chlorides, readily reacting with nucleophiles such as alcohols, phenols, and amines.
The regioselectivity of acylation with this compound, as with other acylating agents, is influenced by the substrate's inherent properties and the reaction conditions. For instance, in kinetically controlled reactions, the less sterically hindered nucleophilic site is often favored.[6] Conversely, thermodynamic control, often achieved at higher temperatures, may favor the formation of the most stable regioisomer.[6]
A Comparative Guide to Analytical Techniques for Regiochemical Confirmation
Once an acylation reaction is complete, a robust analytical strategy is required to determine the precise location of the newly introduced 5-methyl-4-isoxazolecarbonyl group. This section compares the most powerful and commonly employed techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A suite of 1D and 2D NMR experiments can provide definitive evidence for the regiochemistry of acylation.[7]
-
Proton (¹H) NMR: Changes in the chemical shift of protons near the acylation site provide the first clue. Protons on a carbon bearing a newly introduced acyl group will typically experience a downfield shift due to the electron-withdrawing effect of the carbonyl group.
-
Carbon-¹³ (¹³C) NMR: The carbon atom directly attached to the new ester or amide linkage will also exhibit a significant downfield shift. Additivity of chemical shift parameters can sometimes be used to predict and confirm the acylation site.[8]
While 1D NMR provides initial indications, 2D NMR experiments are often necessary for conclusive proof, especially in complex molecules with significant signal overlap.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds in a molecule.[9][10][11] This is invaluable for assigning the resonances of the carbon backbone.
-
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for determining regiochemistry. It reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[9][12][13] By observing a correlation between the carbonyl carbon of the introduced acyl group and a specific proton on the substrate, the site of acylation can be definitively established.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[14][15][16][17] A NOESY experiment can reveal spatial proximities between protons on the 5-methylisoxazole ring and protons on the substrate, providing compelling evidence for the acylation site. This is particularly useful for determining the stereochemistry and conformation of the acylated molecule.[14][15][18]
Experimental Protocol: A General Workflow for NMR-Based Regiochemical Confirmation
Caption: A typical workflow for confirming acylation regiochemistry using NMR spectroscopy.
Table 1: Comparison of NMR Techniques for Regiochemical Analysis
| NMR Experiment | Information Provided | Strengths | Limitations |
| ¹H NMR | Chemical shifts and coupling constants of protons. | Rapid initial assessment of reaction success and potential regiochemistry. | Signal overlap in complex molecules can make interpretation difficult. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Direct observation of the acylated carbon. | Lower sensitivity compared to ¹H NMR; may require longer acquisition times. |
| HSQC | Direct one-bond ¹H-¹³C correlations.[9] | Excellent for assigning protonated carbons in the molecular skeleton. | Does not provide information about quaternary carbons or long-range connectivity. |
| HMBC | Two- and three-bond ¹H-¹³C correlations.[9] | Provides definitive connectivity information, including through quaternary carbons and heteroatoms, to establish the acylation site.[12] | Absence of a correlation does not definitively rule out a particular structure. |
| NOESY | Through-space correlations between protons.[17] | Provides information on spatial proximity, confirming regiochemistry and stereochemistry.[15] | NOE effects are distance-dependent and can be influenced by molecular motion.[18] |
X-ray Crystallography: The Gold Standard for Structural Determination
When a suitable single crystal of the acylated product can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[19][20][21] This technique is considered the ultimate proof of structure, as it directly visualizes the atomic positions and their connectivity.[22][23]
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: The workflow for determining molecular structure using X-ray crystallography.
Advantages of X-ray Crystallography:
-
Provides a definitive and highly accurate 3D structure.
-
Can determine absolute stereochemistry.[22]
Limitations of X-ray Crystallography:
-
Requires a high-quality single crystal, which can be challenging and time-consuming to grow.
-
The solid-state conformation may not be representative of the conformation in solution.
Computational Chemistry: A Predictive and Corroborative Tool
Computational modeling, particularly using quantum mechanical methods, can be a powerful tool for predicting the most likely site of acylation.[24][25] By calculating the relative energies of the possible regioisomeric products or the activation energies of the transition states leading to them, a theoretical prediction of the reaction outcome can be made.[26][27] While not a substitute for experimental verification, computational results can provide valuable insights and support the interpretation of experimental data.
Workflow for Computational Prediction of Regioselectivity
Caption: A simplified workflow for predicting acylation regioselectivity using computational chemistry.
Comparison with Alternative Acylating Agents
While this compound is a useful reagent, a wide array of other acylating agents are available to the synthetic chemist.[28][29] The choice of reagent can significantly impact the regioselectivity of the reaction.
Table 2: Comparison of Common Acylating Agents
| Acylating Agent | General Reactivity | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chlorides | Very High | HCl | High reactivity often leads to high yields and short reaction times.[30] | High reactivity can lead to poor selectivity with polyfunctional molecules; corrosive HCl byproduct.[30] |
| Acid Anhydrides | High | Carboxylic Acid | Generally less reactive and more selective than acyl chlorides; byproduct is less corrosive.[30] | May require catalysts or higher temperatures to achieve comparable reactivity to acyl chlorides.[30] |
| Carboxylic Acids (with coupling agents) | Moderate to High | Varies with coupling agent | Wide variety of carboxylic acids are commercially available; milder reaction conditions are often possible. | Stoichiometric amounts of coupling agents and byproducts are generated. |
| N-Acylbenzotriazoles | Moderate | Benzotriazole | Stable, crystalline solids; often provide good yields and selectivity. | Preparation of the reagent is an additional step. |
The choice of acylating agent should be tailored to the specific substrate and the desired outcome. For highly reactive substrates or when fine-tuning of selectivity is required, a less reactive agent like an acid anhydride or a carboxylic acid with a coupling agent may be preferable.
Conclusion
Confirming the regiochemistry of acylation on complex molecules is a critical aspect of chemical synthesis. While this compound offers a valuable tool in the synthetic chemist's arsenal, its successful application hinges on rigorous structural confirmation of the resulting products. A multi-faceted analytical approach, combining the strengths of 1D and 2D NMR spectroscopy, and, when possible, X-ray crystallography, provides the most robust and reliable means of structure elucidation. Computational chemistry can serve as a valuable predictive and corroborative tool. By carefully selecting the appropriate analytical methods and understanding the factors that govern regioselectivity, researchers can confidently navigate the challenges of acylating complex molecules and advance their scientific endeavors.
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22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.GOV. (2021). Retrieved from [Link]
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^ C-Nuclear Magnetic Resonance (NMR) Spectra of O-Acylglucoses. Additivity of Shift Parameters and Its Application to Structure Elucidations | Semantic Scholar. (1980). Retrieved from [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022). Retrieved from [Link]
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Solid state NMR for determination of degree of acetylation of chitin and chitosan - PubMed. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-isoxazolecarbonyl Chloride
For laboratory personnel engaged in cutting-edge research and development, the safe handling and disposal of reactive chemical intermediates is a cornerstone of operational excellence and personal safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-4-isoxazolecarbonyl chloride (CAS No. 67305-24-2), a reactive acyl chloride. The procedures outlined below are designed to mitigate risks by leveraging a thorough understanding of the compound's chemical properties and reactivity.
This compound is a corrosive, moisture-sensitive solid that reacts violently with water and other nucleophilic reagents.[1][2] This reactivity, while valuable in synthesis, presents significant hazards if not managed correctly during disposal. The primary objective of this disposal protocol is to safely quench the reactive acyl chloride group and neutralize the resulting acidic byproducts before final disposal in accordance with all applicable regulations.
Core Principles of Disposal: Quenching and Neutralization
The fundamental strategy for disposing of this compound involves a two-stage process:
-
Quenching: The highly reactive acyl chloride functional group is first converted to a less reactive and more stable functional group. This is typically achieved by a controlled reaction with a suitable nucleophile.
-
Neutralization: The quenching process generates acidic byproducts, primarily hydrochloric acid (HCl), which must be neutralized to a safe pH range before the waste can be processed for final disposal.[3][4]
This guide will focus on a robust and widely applicable quenching method using a basic aqueous solution.
Safety First: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to control the release of corrosive vapors.[2][5] Adherence to strict PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[5] | Protects against splashes of the corrosive chemical and its reaction products. Vapors can also cause severe eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][7] | Prevents severe skin burns and irritation upon contact.[1][8] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[5] | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a certified chemical fume hood is the primary control. For emergencies, a NIOSH-approved respirator with appropriate cartridges for acid gases/organic vapors may be necessary.[5][9] | Inhalation of vapors can cause severe respiratory tract irritation.[1][8] |
Step-by-Step Disposal Protocol
This protocol is designed for the safe quenching and neutralization of small quantities (typically <10g) of this compound. For larger quantities, a thorough risk assessment should be performed, and the procedure should be scaled with extreme caution.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Ice
-
Water
-
Large beaker (at least 10x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Experimental Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Procedure:
-
Prepare the Quenching Solution: In a large beaker placed within an ice bath on a magnetic stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. A general rule is to use a large excess of the basic solution. For every 1 gram of the acyl chloride, prepare at least 100 mL of the basic solution. The ice bath is critical for controlling the temperature of the exothermic reaction.[10]
-
Controlled Addition of the Acyl Chloride: While vigorously stirring the basic solution, add the this compound waste very slowly and in small portions.[11] The violent reaction with water and the base will cause gas evolution (CO₂).[1] A rapid addition can lead to uncontrolled foaming and splashing of the corrosive mixture.
-
Reaction and Observation: After the addition is complete, allow the mixture to stir for at least one hour. The mixture should be allowed to warm to room temperature during this time. Visually confirm that all solid material has dissolved and that gas evolution has ceased. This indicates the completion of the quenching reaction, which hydrolyzes the acyl chloride to the corresponding carboxylic acid and neutralizes the generated HCl.
-
pH Verification: Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 9.0.[4][10]
-
pH Adjustment (if necessary):
-
If the pH is below 6.0, slowly add more sodium bicarbonate or sodium carbonate until the target range is reached.
-
If the pH is above 9.0 (unlikely but possible if an excess of strong base was used), it can be adjusted downwards by the careful addition of a dilute acid like citric acid.
-
-
Final Disposal: Once the solution is confirmed to be within the acceptable pH range, it should be transferred to a properly labeled hazardous waste container. Even after neutralization, the solution contains organic compounds and should be disposed of through your institution's hazardous waste management program.[1][12] Never pour the neutralized solution down the drain unless explicitly permitted by your local environmental health and safety office.[13]
Regulatory Compliance
The disposal of chemical waste is governed by federal, state, and local regulations.[14] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] It is the responsibility of the waste generator to ensure that their disposal methods are compliant.[13][16] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
By following this detailed protocol, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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A Senior Application Scientist's Guide to Handling 5-Methyl-4-isoxazolecarbonyl Chloride
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Methyl-4-isoxazolecarbonyl chloride, a reactive acyl chloride, is a valuable reagent in organic synthesis. However, its utility is matched by its hazardous properties, necessitating a comprehensive understanding and strict adherence to safety protocols. This guide provides essential, experience-driven insights and procedures to ensure the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Immediate Hazard Assessment: Understanding the Risks
This compound is a corrosive solid that poses significant risks upon exposure.[1][2][3] Its primary dangers stem from its high reactivity, particularly with water and other nucleophilic substances.
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[1][2][3][4] Contact with moist skin can lead to chemical burns.[1] The vapors are also corrosive and can cause a stinging sensation in the eyes, potentially leading to permanent damage.[5]
-
Reactivity with Water: It reacts violently with water, liberating toxic and irritating gases such as hydrogen chloride (HCl).[1][6] This reaction is rapid and exothermic, presenting a significant hazard if not properly controlled.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
Due to these hazards, a proactive and informed approach to safety is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | Acyl chlorides can readily penetrate standard laboratory gloves. Nitrile or neoprene provides better resistance to this class of chemicals. Always check the manufacturer's glove compatibility data. |
| Eye & Face Protection | Chemical safety goggles and a face shield.[5][7] | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects against incidental contact. Full-length pants and closed-toe shoes are essential to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] | A fume hood is the primary engineering control to minimize inhalation exposure to corrosive vapors and dust. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
